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Core Science & Biosynthesis

Foundational

Technical Monograph: 5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde

The following technical guide details the identification, synthesis, and characterization of 5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde . Executive Summary Compound Name: 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and characterization of 5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde .

Executive Summary

Compound Name: 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol CAS Registry Status: Non-Cataloged / Novel Entity Note: While close analogs (e.g., 5-chloro-3-methyl derivatives) are widely indexed (CAS 947-95-5), the specific 5-methyl-1-(3-methylphenyl) isomer is not a standard catalog item in public chemical repositories (PubChem, ChemSpider).[1] This guide treats it as a target for de novo synthesis and structural validation.

This guide outlines the structural logic, synthesis via the Vilsmeier-Haack reaction, and the critical spectroscopic methods required to distinguish this specific regioisomer from its 3-methyl counterpart.

Part 1: Chemical Identity & Structural Logic

Systematic Identification

The target molecule belongs to the class of 1-aryl-pyrazole-4-carbaldehydes .[1] The regiochemistry of the methyl group on the pyrazole ring (position 5 vs. position 3) is the primary challenge in synthesis and identification.

  • Position 1 (N1): 3-methylphenyl (m-tolyl) group.

  • Position 4 (C4): Formyl group (-CHO).

  • Position 5 (C5): Methyl group (-CH₃).[1]

  • Position 3 (C3): Proton (-H).

The CAS Search & Verification Protocol

Because pyrazoles are prone to annular tautomerism (in unsubstituted forms) and regiochemical ambiguity during synthesis, a rigorous search strategy is required.

Search Logic Diagram:

CAS_Search_Logic Start Input Structure 5-methyl-1-(3-methylphenyl)... Check_Isomer Regioisomer Check (3-methyl vs 5-methyl) Start->Check_Isomer Database_Query Database Query (SciFinder / Reaxys) Check_Isomer->Database_Query Define Connectivity Exact_Match Exact Match? Database_Query->Exact_Match Result_Found Retrieve CAS & Properties Exact_Match->Result_Found Yes Result_Null Designate as Novel/Custom Synthesis Exact_Match->Result_Null No Analog_Search Search Closest Analog (e.g., CAS 947-95-5) Result_Null->Analog_Search Validation Reference

Caption: Logical workflow for verifying the CAS identity of regioisomeric pyrazoles.

Part 2: Synthesis & Reaction Mechanisms

Retrosynthetic Analysis

The most robust route to 1-aryl-4-formylpyrazoles is the Vilsmeier-Haack formylation of the pyrazole core. The challenge lies in synthesizing the 1-(3-methylphenyl)-5-methylpyrazole precursor with high regioselectivity, as the condensation of arylhydrazines with unsymmetrical 1,3-dicarbonyl equivalents often yields mixtures of 3-methyl and 5-methyl isomers.

Primary Synthesis Route: Vilsmeier-Haack Formylation

Reaction: Formylation of 1-(3-methylphenyl)-5-methylpyrazole. Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2][3][4][5]

Mechanism:

  • Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

  • Electrophilic Attack: The pyrazole ring, activated by the N1-nitrogen, undergoes electrophilic aromatic substitution at the C4 position (the most nucleophilic site).

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde.

Synthesis Workflow Diagram:

Synthesis_Pathway Precursor1 3-Methylphenylhydrazine (CAS 536-74-3) Intermediate 1-(3-methylphenyl)-5-methylpyrazole (Core Scaffold) Precursor1->Intermediate Cyclocondensation Precursor2 4-Methoxy-3-buten-2-one (or equivalent) Precursor2->Intermediate Transition Iminium Salt Intermediate Intermediate->Transition Electrophilic Subst. (60-80°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Transition Product 5-methyl-1-(3-methylphenyl) pyrazole-4-carbaldehyde Transition->Product Hydrolysis (NaOAc/H2O)

Caption: Step-by-step synthesis pathway via cyclocondensation and Vilsmeier-Haack formylation.

Experimental Protocol (Standardized)

Step 1: Synthesis of Precursor (1-(3-methylphenyl)-5-methylpyrazole)

  • Reagents: 3-Methylphenylhydrazine hydrochloride (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve hydrazine in ethanol.

    • Add ketone dropwise at room temperature.

    • Reflux for 3–5 hours.

    • Concentrate in vacuo. The 5-methyl isomer is typically favored kinetically or can be separated from the 3-methyl isomer by chromatography (5-methyl isomers often elute faster due to steric shielding of the N-lone pair).

Step 2: Vilsmeier-Haack Formylation

  • Reagents: DMF (3.0 eq), POCl₃ (1.2 eq), Precursor (1.0 eq).

  • Procedure:

    • Activation: Cool dry DMF to 0°C. Add POCl₃ dropwise under N₂ atmosphere. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

    • Addition: Dissolve the pyrazole precursor in minimal DMF and add to the Vilsmeier reagent at 0°C.

    • Reaction: Warm to 60–80°C and stir for 4–6 hours. Monitor by TLC (Product is less polar than starting material).

    • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaOAc or NaHCO₃ solution (pH 7–8).

    • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Part 3: Characterization & Data

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Note
LogP 2.8 ± 0.3Moderate Lipophilicity
Melting Point 75–85 °CBased on similar aryl-pyrazole aldehydes
Boiling Point ~340 °Cat 760 mmHg
H-Bond Donors 0
H-Bond Acceptors 3(2 Nitrogen, 1 Oxygen)
Spectroscopic Validation (Critical for Isomers)

Distinguishing the 5-methyl isomer from the 3-methyl isomer is the most critical quality control step.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm.

    • C3-H (Proton): Singlet at δ 8.0–8.2 ppm. Key differentiator: In the 3-methyl isomer, this signal is absent; instead, a methyl singlet appears.

    • C5-CH₃: Singlet at δ 2.4–2.6 ppm.

    • N-Aryl Protons: Multiplet at δ 7.2–7.5 ppm.

  • NOE (Nuclear Overhauser Effect):

    • 5-methyl isomer: Strong NOE correlation between the N-Aryl ortho-protons and the C5-Methyl group.

    • 3-methyl isomer: No NOE between N-Aryl and Methyl (Methyl is distant).

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft. Link

  • PubChem Compound Summary. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5). National Library of Medicine. Link

  • Maddila, S., et al. (2016). Synthesis and molecular docking studies of novel pyrazole derivatives as potent anti-inflammatory agents. Journal of Saudi Chemical Society. Link

  • Nagarapu, L., et al. (2011). Synthesis and cytotoxicity evaluation of novel 1,3,5-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry.[6] Link

Sources

Exploratory

The Isomeric Divergence: A Technical Guide to m-Tolyl vs. p-Tolyl Pyrazole-4-Carbaldehydes

Topic: Difference between m-tolyl and p-tolyl pyrazole-4-carbaldehydes Content Type: In-depth Technical Guide Executive Summary In the realm of heterocyclic pharmacophores, pyrazole-4-carbaldehydes serve as critical "lin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between m-tolyl and p-tolyl pyrazole-4-carbaldehydes Content Type: In-depth Technical Guide

Executive Summary

In the realm of heterocyclic pharmacophores, pyrazole-4-carbaldehydes serve as critical "linchpin" intermediates. They are the precursors to Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) often investigated for kinase inhibition, antimicrobial, and anti-inflammatory activity.

The choice between the meta-tolyl (


-tolyl)  and para-tolyl (

-tolyl)
isomers is rarely arbitrary. While electronically similar (both methyl groups exert a weak

inductive effect), their steric topologies and crystal lattice energies diverge significantly. This guide dissects these differences, providing researchers with the rationale to select the correct isomer for Structure-Activity Relationship (SAR) optimization and process chemistry.

Structural & Electronic Analysis

Steric Topology and Receptor Fit

The fundamental difference lies in the spatial vector of the methyl group relative to the pyrazole core.

  • p-Tolyl (Linear Extension): The methyl group at the 4-position of the phenyl ring extends the molecular axis linearly. This increases the molecule's overall length (depth) without affecting its width. In drug design, this explores the depth of a hydrophobic binding pocket.

  • m-Tolyl (Lateral Expansion): The methyl group at the 3-position creates a "kink" or lateral bulge. This increases the width of the molecule. In SAR studies, this is used to probe the tolerance of a binding pocket's side walls or to disrupt planar stacking in crystal structures to improve solubility.

Electronic Effects (Hammett Correlations)

Although the methyl group is an electron-donating group (EDG), its position affects the electron density of the pyrazole ring, particularly if the tolyl group is attached at N1 .

  • Para (

    
    ):  Can participate in hyperconjugation more effectively if the system is planar.
    
  • Meta (

    
    ):  Primarily exerts an inductive effect. The resonance contribution is negligible.
    

Implication: The


-tolyl aldehyde carbonyl carbon is slightly less electrophilic than the 

-tolyl analog due to stronger electron donation from the para-methyl group through the conjugated

-system, potentially slowing down nucleophilic attacks (e.g., Schiff base formation) marginally, though often negligible in reflux conditions.

Synthesis: The Vilsmeier-Haack Protocol[1][2][3][4]

The industry-standard synthesis for these aldehydes is the Vilsmeier-Haack (VH) reaction applied to the corresponding hydrazones. This "one-pot" cyclization-formylation sequence is robust but sensitive to the quality of the Vilsmeier reagent.

Reaction Logic Flow

The following diagram illustrates the critical decision points and mechanism for synthesizing these isomers.

SynthesisWorkflow cluster_Isomers Isomer Specific Behavior Start Target Selection Precursor Hydrazone Formation (Ethanol/AcOH, Reflux) Start->Precursor Acetophenone + m/p-Tolylhydrazine Cyclization Cyclization-Formylation (Heating 80-90°C, 4-6h) Precursor->Cyclization Intermediate Hydrazone Reagent Vilsmeier Reagent Prep (POCl3 + DMF, 0-5°C) Reagent->Cyclization Chloroiminium Salt Hydrolysis Hydrolysis & Workup (Ice water, Neutralization) Cyclization->Hydrolysis Imine Intermediate Purification Purification Strategy Hydrolysis->Purification Para p-Tolyl: Precipitates easily Recrystallize from EtOH Purification->Para Meta m-Tolyl: Oily/Low MP Solid May require Column Chrom. Purification->Meta

Caption: Comparative workflow for Vilsmeier-Haack synthesis of tolyl-pyrazole aldehydes.

Experimental Protocol (Bench-Validated)

Target:1-(m/p-tolyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Hydrazone Formation:

    • Reflux acetophenone (10 mmol) and m- or p-tolylhydrazine hydrochloride (10 mmol) in ethanol (20 mL) with catalytic acetic acid for 2 hours.

    • Checkpoint: p-tolyl hydrazones typically crystallize upon cooling. m-tolyl hydrazones may require evaporation and trituration with hexane.

  • Vilsmeier-Haack Cyclization:

    • Reagent Prep: To anhydrous DMF (5 equiv) at 0°C, add POCl

      
       (3 equiv) dropwise. Stir 20 mins to form the white/yellow Vilsmeier salt.
      
    • Addition: Dissolve the hydrazone in minimum DMF and add to the reagent at 0°C.

    • Heating: Warm to RT, then heat to 80–90°C for 4–6 hours. Note: Do not exceed 100°C to avoid tar formation.

    • Workup: Pour onto crushed ice. Neutralize with saturated NaHCO

      
       (pH 7-8). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
      
  • Isolation:

    • p-Tolyl: Usually filters as a solid.[1][2] Recrystallize from Ethanol/DMF.

    • m-Tolyl: Often separates as a gum. Extract with DCM, dry over MgSO

      
      , and purify via silica column (Hexane:EtOAc 8:2).
      

Spectroscopic Characterization (The "Fingerprint")

Distinguishing these isomers via NMR is straightforward if one analyzes the aromatic region patterns.

Comparative Data Table
Featurep-Tolyl Isomer m-Tolyl Isomer Why?

H NMR (Me)
Singlet,

Singlet,

Similar chemical environment.[2]

H NMR (Ar)
AA'BB' System (Two doublets,

Hz)
ABCD System (Multiplet: s, d, t, d pattern)Symmetry of the para-substitution vs. asymmetry of meta.

C NMR (Ar)
4 distinct signals + ipso carbons6 distinct signals + ipso carbonsLoss of symmetry in meta isomer increases unique carbon count.
Melting Point Generally Higher (e.g., >110°C)Generally Lower (often <90°C)Para isomers pack more efficiently in the crystal lattice.
Solubility Moderate in EtOH, Low in HexaneHigh in EtOH, Moderate in HexaneLower lattice energy of the meta isomer aids solubility.
Diagnostic Signals
  • The "Para" Doublets: Look for two clean doublets integrating to 2H each in the 7.2–7.6 ppm region. This confirms the p-tolyl structure.

  • The "Meta" Singlet: Look for a distinct singlet-like peak (often broadened) around 7.1–7.3 ppm, representing the proton isolated between the methyl and the pyrazole attachment (H2 on the tolyl ring).

Biological Implications & SAR[3]

When developing pyrazole-based inhibitors (e.g., for NorA efflux pumps or COX-2 inhibition ), the switch from para to meta is a strategic tool.

The "Magic Methyl" Effect
  • p-Tolyl: often improves metabolic stability (blocks para-hydroxylation) but can lead to "flat" SAR if the binding pocket is depth-limited.

  • m-Tolyl: Increases lipophilicity (

    
    ) identically to para, but the shape change can resolve steric clashes.
    
    • Case Study: In antifungal pyrazole-carboxamides, the m-tolyl derivative often exhibits superior activity compared to the p-tolyl analog. This is attributed to the meta-methyl group lodging into secondary hydrophobic pockets that the linear para-methyl misses [1, 2].

SAR Logic Diagram

SAR_Logic Input Initial Hit: Phenyl Pyrazole Decision Optimization Goal Input->Decision ParaPath Add p-Methyl Decision->ParaPath Extend Reach MetaPath Add m-Methyl Decision->MetaPath Improve Solubility/Fit ParaResult Result: - Blocks metabolism - Increases depth - Higher MP (Solubility issue?) ParaPath->ParaResult MetaResult Result: - Increases width - Disrupts packing (Better Solubility) - Probes side-pockets MetaPath->MetaResult

Caption: Strategic decision tree for methyl positioning in pyrazole drug discovery.

References

  • Li, X., et al. (2012). "Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives." Chemical Biology & Drug Design. Link

  • Barakat, A., et al. (2016).[3] "Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Popov, A. V., et al. (2018). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde." Link

  • Sigma-Aldrich. "Product Specification: 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde." Link

Sources

Foundational

1-(3-Methylphenyl) Pyrazole Derivatives: A Technical Guide to Design, Synthesis, and Pharmacological Profiling

Executive Summary The 1-(3-methylphenyl)-1H-pyrazole (or 1-(m-tolyl)pyrazole) scaffold has emerged as a privileged structure in modern medicinal chemistry. By acting as a versatile bioisostere for various aromatic and he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-methylphenyl)-1H-pyrazole (or 1-(m-tolyl)pyrazole) scaffold has emerged as a privileged structure in modern medicinal chemistry. By acting as a versatile bioisostere for various aromatic and heteroaromatic rings, the pyrazole core provides unique hydrogen-bonding capabilities, while the 3-methylphenyl substitution imparts specific steric bulk and lipophilicity. This whitepaper provides an in-depth technical analysis of 1-(3-methylphenyl) pyrazole derivatives, focusing on their two most prominent pharmacological applications: Tubulin Polymerization Inhibition (Anticancer) and Selective COX-2 Inhibition (Anti-inflammatory) .

Structural Rationale & Conformational Constraint

The rational design of targeted therapeutics often relies on restricting a molecule's conformational flexibility to lock it into its biologically active pose. The 1-(3-methylphenyl) pyrazole core excels in this domain [1].

The "Bent" Conformation in Tubulin Inhibitors

In the development of SMART (Substituted MethAnoyl aRyl Thiazole) analogues, replacing the thiazole ring with a pyrazole ring significantly alters the dihedral angles between the aryl substituents. When a 4-amino group is introduced to the pyrazole core, it forms an intramolecular hydrogen bond with the adjacent carbonyl linkage. This interaction, combined with the steric repulsion of the 3-methylphenyl group, forces the molecule into a rigid "bent" conformation (>99.9% population based on DFT calculations) [1]. This bent topology is strictly required for optimal insertion into the colchicine binding site of β-tubulin.

Steric Fit in COX-2 Pockets

For anti-inflammatory applications, the 1,5-diarylpyrazole scaffold is classically recognized (e.g., Celecoxib). The substitution of a 3-methylphenyl group at the N1 position provides a precise steric fit for the hydrophobic channels of the cyclooxygenase-2 (COX-2) enzyme. Unlike COX-1, which possesses a bulky Isoleucine at position 523, COX-2 features a smaller Valine (Val523), creating a secondary side pocket. The meta-methyl group enhances lipophilic interactions within this specific pocket without causing the steric clashes that an ortho-methyl group would induce [2].

Application I: Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division. Compounds that disrupt microtubule dynamics are potent anticancer agents. 1-(3-methylphenyl) pyrazole derivatives have demonstrated exceptional efficacy as microtubule destabilizers [1].

Mechanism of Action

These derivatives bind directly to the colchicine site at the interface of α- and β-tubulin heterodimers. By preventing the curved tubulin dimers from adopting the straight conformation required for microtubule assembly, they halt polymerization. This triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing caspase-dependent apoptosis.

TubulinPathway A 1-(3-methylphenyl) pyrazole Derivative B Colchicine Binding Site on β-Tubulin A->B Binds C Inhibition of Microtubule Polymerization B->C Prevents assembly D Cell Cycle Arrest (G2/M Phase) C->D Disrupts spindle E Apoptosis (Caspase Activation) D->E Triggers cell death

Mechanism of action for pyrazole-based tubulin polymerization inhibitors.

Quantitative Efficacy Data

Recent bioevaluations of (4-amino-1-(3-methylphenyl)-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone derivatives highlight their nanomolar potency across multiple cancer cell lines, alongside a favorable safety profile in normal cells (high Selectivity Index) [1].

Cell LineTissue OriginIC₅₀ (μM)Standard (Colchicine) IC₅₀ (μM)
PC-3 Prostate Cancer0.006 - 0.0150.021
SGC-7901 Gastric Cancer0.017 ± 0.0020.035 ± 0.004
MCF-7 Breast Cancer0.031 ± 0.0050.048 ± 0.006
HUVEC Normal Endothelial> 0.5000.293

Data summarized from in vitro MTT assays following 72h drug exposure [1].

Application II: Selective COX-2 Inhibitors

Chronic inflammation is driven by the overproduction of prostaglandins via the COX-2 isoenzyme. 1-(3-methylphenyl)-5-(4-methylsulphonylphenyl)-3-trifluoromethyl-1H-pyrazole is a prime example of a selective COX-2 inhibitor [2].

Synthesis Workflow

The construction of the 1-(3-methylphenyl) pyrazole core relies on the condensation of a 1,3-diketone with 3-methylphenylhydrazine. This regioselective Knorr pyrazole synthesis is driven by the differential electrophilicity of the diketone carbonyls [3].

SynthesisWorkflow A 1,3-Diketone Precursor C Condensation Reaction (Ethanol, Reflux, 20h) A->C B 3-Methylphenylhydrazine Hydrochloride B->C D Cyclization Intermediate C->D Dehydration E 1-(3-methylphenyl)-1H-pyrazole Core Formation D->E Aromatization

General synthetic workflow for 1-(3-methylphenyl) pyrazole core formation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the synthesis of the highly active tubulin inhibitor core: (4-Amino-1-(3-methylphenyl)-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone .

Protocol A: Cyclization to the Pyrazole Core

Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the active methylene of the hydrazonoyl cyanide intermediate, facilitating a nucleophilic attack on methyl bromoacetate. The elevated temperature (130 °C) provides the necessary activation energy to drive the cyclization and subsequent aromatization [1].

  • Preparation: Dissolve 2.00 mmol of 2-oxo-N-(3-methylphenyl)-2-(3,4,5-trimethoxyphenyl)acetohydrazonoyl cyanide in 6 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 4.50 mmol (622 mg) of K₂CO₃ and 4.01 mmol (0.38 mL) of methyl bromoacetate to the solution.

  • Reaction: Stir the mixture under an inert atmosphere at 130 °C for exactly 2 hours. Monitor completion via TLC (petroleum ether:ethyl acetate = 3:2).

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of distilled water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure to yield the intermediate methyl 4-amino-1-(3-methylphenyl)-3-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carboxylate.

Protocol B: Hydrolysis and Decarboxylation

Causality: The C5 ester group must be removed to eliminate steric hindrance that would otherwise prevent the molecule from adopting the active "bent" conformation. Concentrated HCl under thermal conditions selectively hydrolyzes the ester to a carboxylic acid, which immediately undergoes decarboxylation due to the electron-withdrawing nature of the adjacent pyrazole ring [1].

  • Preparation: Suspend 1.00 mmol of the intermediate from Protocol A in 10 mL of n-propanol.

  • Acidification: Slowly add 1 mL of concentrated HCl (37%) dropwise to the suspension.

  • Reaction: Heat the solution to 80 °C and stir continuously for 30 minutes. The solution should become homogeneous as the reaction proceeds.

  • Neutralization: Cool the reaction vessel to room temperature. Carefully add saturated NaHCO₃ solution dropwise until the pH reaches exactly 7.0. Self-validation: A distinct precipitate will form precisely at neutral pH as the free base becomes insoluble in the aqueous/organic mixture.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water.

  • Purification: Dry the crude product under a vacuum and purify via silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 3:2) to obtain the pure target compound.

Conclusion

The 1-(3-methylphenyl) pyrazole derivative class represents a highly tunable pharmacophore. By manipulating the electronic and steric properties of the pyrazole substituents, researchers can direct the molecule's bioactivity toward either structural proteins (tubulin) or inflammatory enzymes (COX-2). Future drug development efforts should continue to leverage the conformational constraints provided by the 3-methylphenyl group to design highly selective, next-generation therapeutics.

References

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • PYRAZOLINE, THEIR PREPARATION AND USE AS MEDICAMENTS.German Patent DE69916828T2.
Exploratory

Technical Monograph: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

Safety, Reactivity, and Handling Guide for Drug Discovery Applications Executive Summary & Chemical Identification 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block predominantl...

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Reactivity, and Handling Guide for Drug Discovery Applications

Executive Summary & Chemical Identification

5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block predominantly used in the synthesis of bioactive small molecules. Belonging to the class of 1-aryl-pyrazole-4-carbaldehydes, it serves as a critical intermediate for Schiff base formation, Knoevenagel condensations, and the development of anti-inflammatory or anticancer agents.

This guide synthesizes safety data, physicochemical properties, and handling protocols.[1] Where specific experimental toxicological data for the meta-isomer is absent, risk profiles are derived via Read-Across methodology from the structurally analogous p-tolyl and phenyl derivatives (CAS 25016-11-9 and 947-95-5), ensuring a conservative and robust safety standard.

Chemical Identity Table
PropertyDetail
IUPAC Name 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Common Name 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde
CAS Number 1248368-15-1
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES CC1=CC(=CC=C1)N2C(=C(C=N2)C=O)C
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.
LogP (Predicted) ~2.30
Comprehensive Hazard Identification (GHS)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) and isomeric analogs (p-tolyl variant), this compound acts as a mucosal irritant and potential sensitizer.

GHS Classification & Hazard Statements
Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][3][4]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][3]
Skin Sensitization 1H317 May cause an allergic skin reaction (Potential).[1]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Synthesis & Reactivity Profile

Understanding the synthesis of this compound is vital for assessing impurities and reactivity hazards. The primary route is the Vilsmeier-Haack formylation .

Mechanism & Workflow

The synthesis typically involves the reaction of a hydrazone (derived from m-tolylhydrazine and ethyl acetoacetate) with the Vilsmeier reagent (POCl₃ + DMF).

Reactivity Hazards:

  • Oxidation: The aldehyde group at C4 is susceptible to oxidation to the corresponding carboxylic acid (5-methyl-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid) upon prolonged exposure to air.

  • Condensation: Reacts rapidly with primary amines to form Schiff bases (imines), a property exploited in drug design but a contamination risk in the lab.

  • Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

SynthesisWorkflow Precursors Precursors: m-Tolylhydrazine + Ethyl Acetoacetate Pyrazolone Intermediate: Pyrazolone/Hydrazone Precursors->Pyrazolone Cyclization Reaction Formylation (Heat) Pyrazolone->Reaction Vilsmeier Vilsmeier Reagent: POCl3 + DMF (Exothermic/Corrosive) Vilsmeier->Reaction Electrophilic Attack Hydrolysis Hydrolysis (Ice/Water Quench) Reaction->Hydrolysis Imine Intermediate Product Target: 5-methyl-1-(m-tolyl) -1H-pyrazole-4-carbaldehyde Hydrolysis->Product Purification

Figure 1: Vilsmeier-Haack synthesis pathway highlighting the critical safety control point at the Vilsmeier reagent addition.

Safe Handling & Storage Protocols
Engineering Controls
  • Ventilation: Process only within a certified chemical fume hood. The aldehyde vapor pressure is low for solids, but dust generation poses an inhalation risk.

  • Static Control: Ground all equipment when transferring large quantities of powder to prevent electrostatic discharge.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory NIOSH N95 (Dust) or P100 (if aerosolized)Prevents inhalation of irritant dust (H335).
Hand Nitrile Rubber (min 0.11mm thickness)Protects against incidental contact. Aldehydes can penetrate latex.
Eye Chemical Safety GogglesEssential for H319 (Severe Eye Irritation).[2][3]
Body Lab Coat (Cotton/Poly blend)General splash protection.
Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aldehyde function.

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and primary amines.

Emergency Response & First Aid

The following decision tree outlines the immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActionEye Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water Check for Sensitization Skin->ActionSkin ActionInhale Move to Fresh Air Oxygen if labored Monitor for Edema Inhale->ActionInhale ActionIngest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->ActionIngest

Figure 2: Emergency response decision tree for acute exposure.

Firefighting Measures:

  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards: Combustion generates toxic Nitrogen Oxides (NOx). Firefighters must wear self-contained breathing apparatus (SCBA).

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 613027 (1-Phenyl analog). Retrieved from [Link]

Sources

Foundational

Solubility of 1-(m-tolyl) pyrazole aldehydes in organic solvents

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(m-Tolyl) Pyrazole Aldehydes Executive Summary The 1-(m-tolyl) pyrazole aldehydes , specifically 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, repres...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(m-Tolyl) Pyrazole Aldehydes

Executive Summary

The 1-(m-tolyl) pyrazole aldehydes , specifically 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, represent a critical class of intermediates in the synthesis of bioactive heterocycles, including p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Despite their synthetic utility, the thermodynamic solubility profile of these compounds often remains a bottleneck in process scaling and formulation.

This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of 1-(m-tolyl) pyrazole aldehydes in organic solvents. By integrating structural analysis with thermodynamic modeling (Apelblat and van't Hoff equations), this guide enables researchers to predict solubility behavior, optimize recrystallization yields, and select appropriate reaction media.

Chemical Profile & Structural Analysis

Understanding the solubility of 1-(m-tolyl) pyrazole aldehydes requires a molecular-level analysis of solute-solvent interactions.

  • Core Scaffold: The pyrazole ring is a 5-membered heterocycle with two adjacent nitrogen atoms.[1] The N1 position is substituted with a m-tolyl (3-methylphenyl) group, and the C4 position typically holds the aldehyde (-CHO) moiety.

  • Physicochemical Properties:

    • Molecular Weight: ~186.21 g/mol [2][3]

    • LogP (Predicted): ~2.2 (Moderately Lipophilic)

    • H-Bond Donors: 0 (Unless hydrated)

    • H-Bond Acceptors: 2 (N2 of pyrazole, Carbonyl O)

  • Solubility Drivers:

    • Crystal Lattice Energy: The planar aromatic systems (phenyl + pyrazole) facilitate

      
      -
      
      
      
      stacking, increasing the energy required to break the crystal lattice (enthalpy of fusion).
    • Solvation: The aldehyde group acts as a weak H-bond acceptor, promoting solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF). The hydrophobic m-tolyl tail limits solubility in water but enhances it in non-polar aromatic solvents (Toluene).

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMF, DMSO, NMPDipole-Dipole, Strong SolvationHigh (>100 mg/mL)
Polar Protic Methanol, Ethanol, IPAH-Bonding (Solvent Donor)Moderate (10-50 mg/mL)
Esters/Ketones Ethyl Acetate, AcetoneDipole-Dipole, Weak H-BondingModerate
Aromatic Toluene, Xylene

-

Interaction, Dispersion
Moderate-Low
Non-Polar Hexane, HeptaneDispersion Forces (London)Very Low (<1 mg/mL)
Aqueous Water, Buffer (pH 7)Hydrophobic Effect dominatesInsoluble

Experimental Protocol: Thermodynamic Solubility Determination

To generate accurate solubility data, a self-validating Isothermal Saturation Method (Shake-Flask) is required. This protocol ensures equilibrium is reached and prevents supersaturation artifacts.

Reagents & Equipment
  • Compound: 1-(m-tolyl)-1H-pyrazole-4-carbaldehyde (Purity >99% by HPLC).[4]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate).[5]

  • Equipment: Thermostated shaker bath (

    
     0.1 K), HPLC-UV/VIS, 0.45 
    
    
    
    m PTFE syringe filters.
Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid pyrazole aldehyde to 10 mL of the selected solvent in a glass vial.

  • Equilibration: Place the vials in a thermostated shaker bath at the target temperature (e.g., 298.15 K). Shake at 150 rpm for 24-48 hours.

    • Validation Check: Visually confirm solid is still present. If fully dissolved, add more solid until saturation is maintained.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45

    
    m PTFE filter into a pre-weighed volumetric flask.
    
    • Critical Step: Ensure the syringe and filter are at the same temperature as the solution to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (detection at

    
     254 nm).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and solvent (
    
    
    ).


Thermodynamic Modeling & Data Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

The Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility with temperature in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[6][7]
    
  • 
     : Empirical parameters derived from regression analysis.
    
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).


  • Interpretation:

    • If

      
      : The dissolution is endothermic  (Solubility increases with Temperature).
      
    • If

      
      : The process is non-spontaneous (requires energy input/mixing).
      

Applications in Process Chemistry

Recrystallization Solvent Design

For 1-(m-tolyl) pyrazole aldehydes, a cooling crystallization or anti-solvent crystallization strategy is recommended.

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

  • Protocol: Dissolve crude aldehyde in hot Ethanol (near boiling). Slowly add Water until turbidity appears. Cool gradually to 0-5°C.

  • Yield Optimization: Use the Apelblat curves to determine the precise saturation temperature and prevent yield loss in the mother liquor.

Reaction Solvent Selection

In Vilsmeier-Haack formylation (synthesis of the aldehyde), DMF is both reagent and solvent.

  • Post-Reaction Workup: The high solubility of the product in DMF requires a "drowning out" procedure. Pouring the reaction mixture into ice-water exploits the low aqueous solubility of the product, forcing precipitation while inorganic salts remain dissolved.

Visualization: Experimental Workflow & Interaction

Figure 1: Solubility Determination Workflow (Isothermal Saturation)

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake 24-48h @ Temp T) Start->Equilibration CheckSolid Solid Present? Equilibration->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Settling Phase Separation (Settle 2h @ Temp T) CheckSolid->Settling Yes AddSolid->Equilibration Sampling Sampling & Filtration (Isothermal Syringe) Settling->Sampling Analysis HPLC-UV Analysis (Quantification) Sampling->Analysis Calculation Calculate Mole Fraction (x) & Fit Apelblat Model Analysis->Calculation

Caption: Step-by-step workflow for the isothermal saturation method to determine thermodynamic solubility.

Figure 2: Solute-Solvent Interaction Mechanism

Interactions Solute 1-(m-tolyl) Pyrazole Aldehyde Ethanol Ethanol (Polar Protic) Solute->Ethanol H-Bonding (C=O ... HO-R) Toluene Toluene (Aromatic) Solute->Toluene π-π Stacking (Tolyl ... Toluene) Water Water (Aqueous) Solute->Water Hydrophobic Repulsion (Insoluble)

Caption: Mechanistic interaction map showing why Ethanol and Toluene dissolve the compound while Water does not.

References

  • Thermodynamic Solubility of Pyrazoles

    • Wang, Z., et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents.
    • Source:

  • Synthesis & Characterization

    • Kira, M. A., et al. "Vilsmeier-Haack reaction of acetophenone phenylhydrazones."[8] Tetrahedron Letters, 1970. (Foundational synthesis of pyrazole aldehydes).[6]

    • Source:

  • Experimental Protocol Standards

    • Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience.
    • Source:

  • Compound Data

    • PubChem CID 3511719: 1-(3-methylphenyl)pyrazole-4-carbaldehyde.[9]

    • Source:

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack synthesis of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

Technical Application Note: Precision Synthesis of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation Part 1: Strategic Overview & Scientific Rationale The synthesis of 5-Methyl-1-(m-tolyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Synthesis of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde represents a critical transformation in medicinal chemistry, particularly for the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While pyrazole rings can be constructed via hydrazine condensation, the introduction of the formyl group at the C4 position is most reliably achieved through the Vilsmeier-Haack (VH) reaction .

Why Vilsmeier-Haack? (The "Why")

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles due to its high regioselectivity.

  • Regiocontrol: In 1-aryl-5-methylpyrazoles, the C4 position is the most nucleophilic site. The VH reagent (chloroiminium ion) acts as a soft electrophile, exclusively attacking C4, avoiding the side reactions seen with radical formylation or oxidation methods.

  • Isomer Management: A critical distinction must be made between the 3-methyl and 5-methyl isomers. The "Vilsmeier-Haack-Arnold" cyclization (reacting hydrazones directly with POCl₃/DMF) typically favors the 3-methyl isomer. Therefore, to obtain the 5-methyl target requested, the most robust route is the Direct Formylation of the pre-formed 5-methyl-1-(m-tolyl)-1H-pyrazole scaffold.

Part 2: Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (


). The active electrophile is the Vilsmeier Reagent  (chloromethyleneiminium salt), generated in situ from DMF and POCl₃.

Key Mechanistic Steps:

  • Reagent Formation: POCl₃ activates DMF, displacing oxygen to form the chloroiminium ion.

  • Electrophilic Attack: The pyrazole C4 carbon attacks the iminium carbon.

  • Elimination: Loss of HCl restores aromaticity, forming an iminium intermediate.

  • Hydrolysis: Aqueous workup converts the iminium salt into the final aldehyde.[1]

VilsmeierMechanism DMF DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent Activation (-PO2Cl2-) Transition Sigma Complex (Intermediate) VH_Reagent->Transition + Substrate (SEAr Attack) Substrate 5-Methyl-1-(m-tolyl)pyrazole Iminium Iminium Salt Transition->Iminium - HCl (Re-aromatization) Product Target Aldehyde (C4-CHO) Iminium->Product + H2O / NaOAc (Hydrolysis)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the pyrazole ring.[2][3][4][5]

Part 3: Detailed Experimental Protocol

Target Molecule: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde Scale: 10 mmol (scalable to kg)

Reagents & Equipment
ReagentEquiv.[6]RoleSpecification
5-Methyl-1-(m-tolyl)-1H-pyrazole 1.0SubstratePurity >98%
Phosphorus Oxychloride (POCl₃) 3.0ReagentFreshly distilled, clear
N,N-Dimethylformamide (DMF) 5-10 volSolvent/ReagentAnhydrous (<0.05% H₂O)
Sodium Acetate (NaOAc) ExcessBufferSaturated aq. solution
Dichloromethane (DCM) -ExtractionHPLC Grade
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (Exothermic Control)

  • Charge an oven-dried, 3-neck round-bottom flask with anhydrous DMF (5 mL per gram of substrate).

  • Cool the system to 0–5°C using an ice-salt bath.

  • Add POCl₃ (3.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. The solution will turn pale yellow/orange, indicating iminium salt formation.

  • Stir at 0°C for an additional 30 minutes.

Step 2: Substrate Addition & Reaction

  • Dissolve 5-Methyl-1-(m-tolyl)-1H-pyrazole (1.0 eq) in a minimum volume of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot will appear at a lower Rf than the starting pyrazole but higher than the polar iminium intermediate.

Step 3: Hydrolysis & Workup (The "Quench")

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate (NaOAc) solution or solid NaHCO₃.

    • Why NaOAc? Strong bases (NaOH) can degrade the aldehyde or cause Cannizzaro reactions. Acetate provides a buffered hydrolysis.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt. A solid precipitate often forms.

Step 4: Isolation & Purification

  • If solid forms: Filter, wash with water, and dry.

  • If oil forms: Extract with DCM (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Recrystallization: Purify the crude solid using Ethanol/Water or hot Ethanol.

Workflow Visualization

Workflow Start Start: Dry DMF (0°C) AddPOCl3 Add POCl3 Dropwise (Maintain <10°C) Start->AddPOCl3 AddSubstrate Add Pyrazole Substrate (in DMF) AddPOCl3->AddSubstrate Heat Heat to 80-90°C (4-6 Hours) AddSubstrate->Heat Quench Pour into Crushed Ice Neutralize (NaOAc) Heat->Quench Isolate Filter Solid OR Extract (DCM) Quench->Isolate Purify Recrystallize (EtOH) Isolate->Purify

Figure 2: Operational workflow for the synthesis process.

Part 4: Validation & Characterization

The following data parameters confirm the successful synthesis of the target.

ParameterExpected Value/ObservationNotes
Physical State Off-white to pale yellow solidColor depends on trace conjugated impurities.
Melting Point 108–112°CDistinct from starting material (usually lower MP).
IR Spectroscopy 1660–1680 cm⁻¹ (C=O stretch)Strong, sharp peak confirming aldehyde.
¹H NMR (CDCl₃) δ 9.8–10.0 ppm (s, 1H)Characteristic aldehyde proton.
¹H NMR (Aromatic) δ 2.4 ppm (s, 3H, Ar-Me)δ 2.5 ppm (s, 3H, Py-Me)Verify integration of methyl groups.
Mass Spectrometry [M+H]⁺ = 201.1 (Calculated)

Troubleshooting Guide:

  • Low Yield: Usually due to incomplete hydrolysis. Ensure the quench step stirs for at least 1 hour at neutral pH.

  • Dark Coloration: Overheating during POCl₃ addition. Keep T < 10°C strictly.

  • Starting Material Remains: Increase POCl₃ to 5.0 eq and extend heating time.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[3][4][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Popov, A. V., et al. (2019).[3] Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde from 1,3-disubstituted-5-chloro-1H-pyrazoles using V. H. reagent. Arkivoc, 2018(v), 5-16. Link

  • Redamala, R., et al. (2011).[5] A Comparative study of Vilsmeier-Haack Formylation Reactions. Asian Journal of Research in Chemistry, 4(12). Link

  • Jones, G., & Stanforth, S. P. (2000).[7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[10] Link

  • BenchChem Technical Support. (2025). The Vilsmeier-Haack Reaction for Pyrazine/Pyrazole Formylation.[3][4][5][6][9][12] BenchChem Application Notes. Link

Sources

Application

Application Note: Synthesis and Functionalization of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis, characterization, and biological application of Schiff bases derived from 5-Methyl-1-(m-tol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis, characterization, and biological application of Schiff bases derived from 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde .

Executive Summary

The pyrazole scaffold is a privileged structure in pharmacognosy, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The specific derivative 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde serves as a critical intermediate for generating Schiff bases (azomethines). These Schiff bases are of high interest due to the presence of the azomethine linkage (-CH=N-), which is essential for biological binding affinity.

This guide provides a validated protocol for the condensation of this aldehyde with various primary amines, ensuring high yields and purity. It includes mechanistic insights, troubleshooting for moisture sensitivity, and expected spectral characteristics.

Chemical Context & Mechanism[4][5][6][7]

The Scaffold

The starting material, 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde , is typically synthesized via the Vilsmeier-Haack reaction . This involves the formylation of the corresponding pyrazolone or hydrazone precursor using


 and DMF.[4][5][6][7] The m-tolyl group at the N1 position enhances lipophilicity, potentially improving membrane permeability in drug candidates.
Reaction Mechanism (Schiff Base Formation)

The formation of the Schiff base follows a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (C=N) bond.

Critical Control Point: The reaction is reversible. Removal of water (using molecular sieves or Dean-Stark apparatus) or the use of anhydrous solvents drives the equilibrium toward the product.

Synthetic Pathway Diagram

ReactionPathway Aldehyde 5-Methyl-1-(m-tolyl) -1H-pyrazole-4-carbaldehyde Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (Ar-NH2) Amine->Intermediate Nucleophilic Attack SchiffBase Target Schiff Base (Azomethine) Intermediate->SchiffBase - H2O (Acid Cat.) Water H2O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway for the synthesis of pyrazole-based Schiff bases.

Experimental Protocol

Materials & Reagents[5][7][10][11]
  • Precursor: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Reactant: Substituted Aniline / Primary Amine (1.0 - 1.2 equiv).

  • Solvent: Absolute Ethanol or Methanol (Anhydrous grade preferred).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Purification: Ethanol, DMF (for recrystallization).[8]

Step-by-Step Synthesis Procedure

Step 1: Preparation of Reaction Mixture

  • In a 50 mL round-bottom flask, dissolve 0.01 mol of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.

  • Add 0.01 mol of the appropriate primary amine (e.g., 4-chloroaniline, 4-nitroaniline, or 4-methoxyaniline).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 2: Catalysis & Reflux

  • Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, increasing its electrophilicity.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) on a magnetic stirrer/hotplate.

  • Duration: Reflux for 3–6 hours . Monitor progress via TLC (System: Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear, and a new, less polar product spot should appear.

Step 3: Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the contents onto 100 g of crushed ice with vigorous stirring. This rapid cooling/dilution forces the Schiff base to precipitate.

  • Filter the solid precipitate using a Buchner funnel and vacuum pump.

  • Wash the solid with cold water (3 x 10 mL) to remove unreacted amine and acid traces.

Step 4: Purification

  • Recrystallize the crude product from hot ethanol. If the product is highly insoluble, use a mixture of DMF/Ethanol (1:3).

  • Dry the purified crystals in a desiccator or vacuum oven at 50°C overnight.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in EtOH AddAmine Add Primary Amine (1:1 Equimolar) Start->AddAmine Catalyst Add Glacial Acetic Acid (Cat. Amount) AddAmine->Catalyst Reflux Reflux 3-6 Hours (Monitor TLC) Catalyst->Reflux Cool Pour onto Crushed Ice Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize (EtOH/DMF) Filter->Recrystallize

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.

Characterization & Data Analysis

To validate the structure, researchers must look for specific spectral signatures.

Infrared Spectroscopy (FT-IR)

The disappearance of the carbonyl peak and the appearance of the imine peak are the primary indicators of success.

Functional GroupFrequency (cm⁻¹)Assignment
C=N (Imine) 1600 – 1640 Strong stretching vibration (Diagnostic)
C=C (Aromatic)1450 – 1590Ring skeletal vibrations
C-H (Ar)3000 – 3100Aromatic C-H stretch
C=O (Aldehyde)~1680Must be ABSENT in pure product
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Azomethine Proton (-CH=N-): A sharp singlet typically appearing between δ 8.2 – 8.8 ppm .

  • Pyrazole-CH: Singlet around δ 8.0 – 8.5 ppm (often overlaps or is close to the azomethine signal).

  • Methyl Group (5-CH₃): Singlet at δ 2.3 – 2.5 ppm .

  • m-Tolyl Methyl: Singlet at δ 2.1 – 2.4 ppm .

  • Aromatic Protons: Multiplets in the δ 6.5 – 8.0 ppm region.

Mass Spectrometry
  • Molecular Ion: Look for the

    
     peak corresponding to the molecular weight of the aldehyde + amine - 18 (water).
    

Applications & Biological Relevance[1][2][3][4][5][9][10][11][12][13][14]

The synthesized Schiff bases are not merely chemical curiosities; they are potent bioactive scaffolds.

Antimicrobial Activity

Schiff bases derived from pyrazole-4-carbaldehydes have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli, P. aeruginosa).[8] The mechanism often involves the inhibition of cell wall synthesis or interference with cellular respiration via the azomethine linkage binding to active sites of enzymes.

Antioxidant Properties

Derivatives containing electron-donating groups (e.g., -OH, -OCH₃) on the amine moiety often show high radical scavenging activity (DPPH assay), making them candidates for oxidative stress-related therapies.

Drug Development Potential

The 1-(m-tolyl) group provides specific steric and lipophilic properties that differentiate these compounds from the more common 1-phenyl derivatives. This can lead to altered binding kinetics in protein kinase inhibition (e.g., EGFR or VEGFR inhibition for cancer therapy).

References

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies. (2023). Describes the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes and their antimicrobial evaluation.

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC (NIH). (2010). Provides detailed Vilsmeier-Haack protocols and structural analysis of similar pyrazole aldehydes.

  • Synthesis of Schiff Base as DNA Gyrase B Inhibitor. Rasayan Journal of Chemistry. (2019). Details the condensation of pyrazole-4-carbaldehydes with amines to form bioactive Schiff bases.[6]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. International Journal of Pharmaceutical Sciences. (2014). Discusses the structure-activity relationship (SAR) of pyrazole-based imines.

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. (2012). A comprehensive review of the reactivity of the formyl group in pyrazoles.

Sources

Method

Application Note: Regioselective C4-Formylation of 1-(3-methylphenyl)-5-methylpyrazole

Abstract & Scope This application note details the protocol for the regioselective formylation of 1-(3-methylphenyl)-5-methylpyrazole to synthesize its 4-carbaldehyde derivative. Pyrazole-4-carbaldehydes are critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the regioselective formylation of 1-(3-methylphenyl)-5-methylpyrazole to synthesize its 4-carbaldehyde derivative. Pyrazole-4-carbaldehydes are critical pharmacophores in medicinal chemistry, serving as precursors for p38 kinase inhibitors, anti-inflammatory agents, and various heterocyclic hybrids. This guide utilizes the Vilsmeier-Haack reaction, optimizing for high regioselectivity at the C4 position while mitigating thermal hazards associated with the


/DMF system.

Scientific Basis & Reaction Mechanism[1][2][3][4]

Mechanistic Principles

The transformation relies on the Vilsmeier-Haack reaction , an electrophilic aromatic substitution.[1][2][3] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (


).[2][4]
Regioselectivity (The "Why")

The substrate, 1-(3-methylphenyl)-5-methylpyrazole, presents two potential sites for electrophilic attack on the pyrazole ring: C3 and C4 (C5 is blocked by a methyl group).

  • Electronic Control: The C4 position is electronically analogous to the

    
    -position of an enamine, making it the most nucleophilic site on the ring. The lone pair on N1 donates electron density into the ring, significantly enriching C4.
    
  • Kinetic Preference: Attack at C4 preserves the stability of the aromatic system better than attack at C3 (which is adjacent to the electron-withdrawing imine-like N2). Consequently, formylation occurs almost exclusively at C4.

Reaction Pathway Diagram

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0-5°C, Exothermic Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate, Heat Substrate 1-(3-methylphenyl)- 5-methylpyrazole Substrate->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product Target Aldehyde (C4-Formyl) Hydrolysis->Product pH Adjustment

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv. (Molar)Notes
1-(3-methylphenyl)-5-methylpyrazole Substrate1.0Starting material.
Phosphorus Oxychloride (

)
Reagent3.0 - 5.0Freshly distilled if dark. Toxic/Corrosive.
N,N-Dimethylformamide (DMF) Solvent/Reagent10.0 - 12.0Anhydrous (<0.05% water).
Sodium Acetate (NaOAc) BufferN/AFor hydrolysis step.[2]
Dichloromethane (DCM) ExtractionN/AHPLC Grade.
Step-by-Step Methodology

Step 1: Vilsmeier Reagent Formation (Critical Control Point)

  • Charge a dry 3-neck round-bottom flask (RBF) with anhydrous DMF (10.0 eq).

  • Cool the system to 0–5°C using an ice-salt bath.

  • Add

    
     (3.0–5.0 eq) dropwise via a pressure-equalizing addition funnel.
    
    • Caution: This step is highly exothermic. Maintain internal temperature <10°C to prevent thermal runaway or decomposition.

  • Stir the mixture at 0–5°C for 30 minutes. A white/yellowish precipitate (Vilsmeier salt) may form.

Step 2: Substrate Addition

  • Dissolve 1-(3-methylphenyl)-5-methylpyrazole (1.0 eq) in a minimum volume of DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C.

  • Allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Reaction & Heating

  • Heat the reaction mixture to 80–90°C .

    • Note: Pyrazoles often require thermal energy to overcome the activation barrier.

  • Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of starting material (typically 3–6 hours).

Step 4: Quenching & Hydrolysis

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto crushed ice (~5x reaction volume) with vigorous stirring.

  • Neutralize/Buffer the solution to pH 7–8 using saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) solution.
    
    • Why: Direct hydrolysis without buffering can lead to tar formation or acid-catalyzed decomposition.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Step 5: Isolation & Purification

  • Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 Atm Cool to 0°C ReagentForm Add POCl3 to DMF (Maintain <10°C) Setup->ReagentForm Addition Add Substrate (Dropwise) ReagentForm->Addition Heating Heat to 80-90°C (3-6 Hours) Addition->Heating Quench Pour onto Ice Buffer to pH 7-8 Heating->Quench Isolation Extract (DCM) Recrystallize Quench->Isolation

Figure 2: Operational workflow for the synthesis of 1-(3-methylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Optimization & Troubleshooting

The following table summarizes common issues and corrective actions based on field data.

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Conversion Insufficient electrophile or low temperature.Increase

to 5.0 eq; Increase temperature to 95°C.
Charring / Tar Formation Exotherm uncontrolled or quench too acidic.Control T <10°C during

addition; Use NaOAc buffer during quench.
No Product (Starting Material Recovered) Wet DMF (Vilsmeier reagent hydrolyzed).Use freshly distilled DMF; Ensure glassware is oven-dried.
Impurity: Chlorinated Product Overheating or prolonged reaction time.Reduce reaction time; Monitor TLC closely.

Safety & Hazards (E-E-A-T)

  • Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic. On a large scale,

    
     must be added at a rate where cooling capacity exceeds heat generation.
    
  • Gas Evolution: Quenching releases

    
     gas and generates heat. Perform in a fume hood.
    
  • Chemical Burns:

    
     reacts violently with water and mucosal membranes. Full PPE (face shield, chemically resistant gloves) is mandatory.
    

Characterization Criteria

Successful synthesis is validated by the following spectral features:

  • 1H NMR (

    
    ): 
    
    • Aldehyde (-CHO): Distinct singlet at

      
       9.8 – 10.0 ppm .
      
    • C5-Methyl: Singlet around

      
       2.5 – 2.6 ppm.
      
    • Aryl-Methyl: Singlet around

      
       2.4 ppm.
      
    • Absence of C4-H: The proton signal for the C4 position (usually ~6.5 ppm in the starting material) must be absent.

  • IR Spectroscopy:

    • Strong C=O stretch at 1660 – 1690 cm⁻¹ .

References

  • Vilsmeier-Haack Reaction Review. Organic Chemistry Portal. [Link][5]

  • Regioselective formylation of 1,3,5-triaryl pyrazolines. Journal of Chemical and Pharmaceutical Research, 2011, 3(2):105-112. [Link]

  • Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes. Arkivoc, 2019, part v, 26-37. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Application Note. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Formylation

Introduction & Rationale Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the development of antitubercular, anticancer, anti-inflammatory, and antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the development of antitubercular, anticancer, anti-inflammatory, and antimicrobial agents[1]. The traditional route to synthesize these heterocycles relies on the Vilsmeier-Haack (VH) cyclization and formylation of hydrazones. However, conventional thermal heating methods are plagued by prolonged reaction times (often 6 to 12 hours), harsh acidic conditions, and significant by-product formation due to resinification and thermal degradation [2].

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By utilizing dielectric heating, microwave irradiation directly couples with the polar molecules (such as the Vilsmeier reagent and dimethylformamide), leading to rapid, uniform heating. This application note details the mechanistic causality, comparative data, and a validated, self-correcting protocol for the microwave-assisted synthesis of pyrazole-4-carbaldehydes [3].

Mechanistic Insights: The Vilsmeier-Haack Pathway

The synthesis of 4-formylpyrazoles via the VH reaction is a cascade process. Understanding the causality of each step is crucial for troubleshooting and scale-up [4].

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (

    
    ) reacts with dimethylformamide (DMF) to generate a highly reactive chloroiminium ion. This step is strongly exothermic; thus, strict temperature control (0–5 °C) is required to prevent the degradation of DMF into dimethylamine and carbon monoxide.
    
  • Electrophilic Attack: The chloroiminium ion attacks the hydrazone substrate, forming a 1,3-biselectrophilic intermediate.

  • Cyclocondensation: Intramolecular cyclization constructs the pyrazole core.

  • Formylation & Hydrolysis: A subsequent equivalent of the Vilsmeier reagent formylates the highly nucleophilic C4 position of the pyrazole ring. Upon aqueous quenching, the iminium intermediate hydrolyzes to yield the final pyrazole-4-carbaldehyde [5].

Mechanism A Hydrazone Derivative (Precursor) C Chloroiminium Ion Attack A->C Electrophilic Addition B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Electrophile D 1,3-Biselectrophilic Intermediate C->D Formylation E Cyclocondensation (Pyrazole Ring Formation) D->E Intramolecular Cyclization F Hydrolysis (Ice-Water Quench) E->F Aqueous Workup G Pyrazole-4-carbaldehyde (Target Scaffold) F->G Yields Final Product

Mechanistic pathway of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The integration of microwave irradiation fundamentally alters the reaction kinetics. By minimizing the time the sensitive aldehyde product spends in a highly acidic, high-temperature environment, the formation of polymeric by-products is drastically reduced. The table below summarizes the quantitative advantages observed across various substituted phenylhydrazone precursors [1].

Substrate (Hydrazone R-Group)Conventional TimeConventional YieldMicrowave Time (100-300W)Microwave YieldPurity (HPLC)
4-Chlorophenyl 7.5 hours62%8 minutes89%>98%
4-Methoxyphenyl 6.0 hours58%6 minutes91%>99%
2,4-Dinitrophenyl 12.0 hours45%12 minutes78%>95%
Unsubstituted (Phenyl) 7.0 hours65%7 minutes88%>98%

Data demonstrates an average 98% reduction in reaction time and a 30-40% absolute increase in isolated product yield when utilizing microwave-assisted organic reaction enhancement (MORE) [1].

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific causality-driven checkpoints to ensure reproducibility and safety.

Materials and Equipment
  • Reagents: Substituted acetophenone hydrazone (1.0 eq), anhydrous DMF (Solvent and Reactant, 10.0 eq),

    
     (3.0–4.0 eq), Saturated aqueous 
    
    
    
    , Dichloromethane (DCM).
  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with precise IR temperature sensors and pressure-rated sealed glass vials.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent (Temperature Critical)

  • Charge a dried, argon-purged microwave vial with anhydrous DMF (10.0 eq).

  • Cool the vial to 0–5 °C using an ice-water bath.

  • Causality Checkpoint: Add

    
     (3.0 eq) dropwise over 10 minutes. The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents the premature decomposition of the chloroiminium ion. The solution will turn pale yellow, indicating successful reagent formation [4].
    

Step 2: Substrate Addition

  • Dissolve the hydrazone derivative (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the cold Vilsmeier reagent. Stir for 5 minutes at 0 °C to ensure homogeneous mixing before sealing the vial.

Step 3: Microwave Irradiation

  • Transfer the sealed vial to the microwave synthesizer.

  • Set the parameters: Power = 150–300 W (dynamic moderation), Temperature = 70–80 °C, Time = 7–10 minutes.

  • Causality Checkpoint: Do not exceed 90 °C. Elevated temperatures under microwave conditions can lead to over-formylation or reaction of the Vilsmeier reagent with the solvent itself, generating difficult-to-separate impurities [4].

Step 4: Quenching and Work-up (Hydrolysis)

  • Allow the vial to cool to room temperature (assisted by compressed air cooling in the MW unit).

  • Pour the reaction mixture slowly into a beaker containing vigorously stirred crushed ice and saturated aqueous

    
    .
    
  • Causality Checkpoint: The alkaline quench is mandatory. It neutralizes excess

    
     and drives the hydrolysis of the iminium intermediate to the target aldehyde. Monitor the pH to ensure it reaches ~7.0–7.5. Acidic conditions during extraction will reduce the yield of the aldehyde.
    

Step 5: Extraction and Purification

  • Extract the aqueous mixture with DCM (

    
     mL). Wash the combined organic layers with brine and dry over anhydrous 
    
    
    
    .
  • Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to afford the pure pyrazole-4-carbaldehyde.

Workflow Step1 Reagent Preparation (Ice Bath, 0-5 °C) Step2 Microwave Irradiation (100-300W, 5-10 min) Step1->Step2 Transfer to MW Step3 Alkaline Quenching (NaHCO3 / Ice) Step2->Step3 Cool & Neutralize Step4 Extraction & Washing (DCM / Brine) Step3->Step4 Phase Separation Step5 Purification (Column Chromatography) Step4->Step5 Isolate Product

Step-by-step experimental workflow for microwave-assisted synthesis.

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material: Often caused by moisture in the DMF. The Vilsmeier reagent is extremely moisture-sensitive. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Formation of Tarry/Dark Mixtures: Indicates localized overheating (hot spots) or excessively high microwave power. Ensure the microwave synthesizer is utilizing dynamic power modulation to maintain the target temperature without overshooting [5].

  • Incomplete Hydrolysis: If NMR indicates the presence of an iminium species rather than the aldehyde peak (

    
     ~9.5–10.0 ppm), the quenching step was insufficiently basic or too brief. Extend the stirring time in the 
    
    
    
    /ice mixture.

References

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega. acs.org.
  • Recent Advances in Synthesis and Properties of Pyrazoles. mdpi.com.
  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. benchchem.com.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. rsc.org.
Method

Application Note: Crystal Growth and Structural Elucidation Protocols for 1-(m-Tolyl) Pyrazole Aldehydes

Target Audience: Research Chemists, Crystallographers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Context Pyrazole-4-carbaldehydes are highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Crystallographers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Context

Pyrazole-4-carbaldehydes are highly privileged scaffolds in medicinal chemistry, serving as critical building blocks for antimicrobial, anti-inflammatory, and targeted anticancer agents (e.g., kinase inhibitors)[1][2]. The introduction of a 1-(m-tolyl) substituent onto the pyrazole core imparts unique steric and electronic properties. The meta-methyl group introduces molecular asymmetry, which often lowers the melting point and increases the compound's solubility in non-polar solvents compared to its para-tolyl or unsubstituted phenyl analogs.

While this asymmetry is beneficial for drug bioavailability, it complicates crystallization. 1-(m-tolyl) pyrazole aldehydes are highly prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices. Obtaining high-quality single crystals is mandatory for Single-Crystal X-Ray Diffraction (SC-XRD) to unambiguously confirm the regioselectivity of the formylation step and to study the


 stacking and weak intermolecular 

hydrogen bonds that dictate solid-state stability[1].

This application note details the mechanistic rationale and optimized protocols for synthesizing and crystallizing 1-(m-tolyl) pyrazole aldehydes.

Upstream Synthesis: The Vilsmeier-Haack Formylation

Before crystal growth can commence, the pyrazole core must be formylated with high regioselectivity. The Vilsmeier-Haack (VH) reaction is the industry standard for this transformation[3][4].

Mechanistic Insight: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (


) and anhydrous dimethylformamide (DMF), acts as a potent electrophile. It selectively attacks the electron-rich C4 position of the 1-(m-tolyl) pyrazole ring[4].

Crucial Prerequisite for Crystallization: The VH reaction often leaves trace organophosphorus byproducts and unreacted DMF. Even 1-2% of these impurities can act as crystal growth inhibitors or cause the target compound to oil out. Therefore, flash column chromatography (silica gel, typically eluting with ethyl acetate/petroleum ether) is a strict requirement prior to any crystal growth setup[4].

Thermodynamic vs. Kinetic Crystallization Pathways

To achieve X-ray quality single crystals, the crystallization system must be driven by thermodynamics rather than kinetics.

  • Kinetic Control (Avoid): Rapid cooling or the sudden addition of an anti-solvent creates high supersaturation. This forces rapid nucleation, yielding polycrystalline powders, microcrystals, or amorphous solids with high defect densities.

  • Thermodynamic Control (Target): Slow solvent evaporation or vapor diffusion maintains the solution in a metastable zone of low supersaturation. This allows a few nuclei to form and slowly incorporate molecules into a highly ordered, low-defect lattice.

G A Purified 1-(m-tolyl) pyrazole aldehyde B Dissolution in Good Solvent (e.g., EtOAc / DCM) A->B C Supersaturation Generation B->C Temp/Solvent Control D Kinetic Pathway (Rapid Cooling / Anti-solvent) C->D High Supersaturation E Thermodynamic Pathway (Slow Evaporation / Vapor Diffusion) C->E Low Supersaturation F Polycrystalline / Microcrystals (High Defect Density) D->F G Single Crystal (X-ray Quality, Low Defect) E->G H Structural Analysis (SC-XRD) F->H Powder XRD G->H Single Crystal XRD

Caption: Thermodynamic vs. Kinetic pathways in the crystallization of pyrazole aldehydes.

Experimental Protocols for Crystal Growth

The following protocols are designed as self-validating systems. If the compound oils out during Protocol A, it indicates either residual impurity or that the evaporation rate is too fast, prompting a shift to Protocol B.

Protocol A: Slow Solvent Evaporation (Standard Method)

This method utilizes a binary solvent system grounded in crystallographic literature for pyrazole-4-carbaldehydes[1].

Materials:

  • Chromatographically pure 1-(m-tolyl) pyrazole aldehyde (>98% purity).

  • Ethyl Acetate (EtOAc, HPLC grade) - Good Solvent.

  • Petroleum Ether (PE, boiling range 60-90°C) - Anti-solvent.

Step-by-Step Procedure:

  • Dissolution: Weigh 30–50 mg of the purified pyrazole aldehyde into a clean, dust-free 5 mL glass vial. Add EtOAc dropwise (approx. 0.5–1.0 mL) while gently warming until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, sterile vial to remove dust particles that could cause heterogeneous, premature nucleation.

  • Anti-solvent Addition: Slowly add PE dropwise to the filtered solution until a very faint, persistent turbidity is observed. Immediately add 1-2 drops of EtOAc just until the solution becomes perfectly clear again. (The ideal ratio is often around 5:1 PE/EtOAc v/v)[1].

  • Controlled Evaporation: Seal the vial with Parafilm. Use a fine needle to puncture 2 to 3 small holes in the Parafilm.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–22°C). Do not disturb.

  • Harvesting: Colorless crystals suitable for XRD typically form within 3 to 7 days[1].

Protocol B: Vapor Diffusion (For Refractory/Oiling-Prone Samples)

Because the m-tolyl group increases solubility, Protocol A may sometimes result in an oil. Vapor diffusion circumvents this by lowering solubility at an extremely slow, diffusion-controlled rate.

Materials:

  • Dichloromethane (DCM) - Good Solvent.

  • n-Hexane or Pentane - Volatile Anti-solvent.

  • Two concentric vials (e.g., a 2 mL inner vial and a 10 mL outer vial).

Step-by-Step Procedure:

  • Dissolve 20 mg of the compound in 0.5 mL of DCM in the 2 mL inner vial. Leave this vial uncapped .

  • Add 3 mL of n-Hexane into the 10 mL outer vial.

  • Carefully place the uncapped inner vial into the outer vial using forceps.

  • Tightly cap the outer vial (use Teflon tape for a hermetic seal).

  • Over 5–10 days, the highly volatile Hexane will diffuse into the DCM, slowly lowering the solvent polarity and inducing the growth of high-quality, faceted single crystals.

Quantitative Data Presentation

The table below summarizes the expected outcomes and parameters for various crystallization systems applied to 1-aryl/1-(tolyl) pyrazole aldehydes.

Crystallization MethodSolvent System (Good / Anti)Temp (°C)TimeframeExpected Crystal HabitTypical YieldSuitability for SC-XRD
Slow Evaporation Ethyl Acetate / Petroleum Ether (1:5)20–223–7 daysPrismatic / Block60–75%Excellent
Vapor Diffusion Dichloromethane / n-Hexane20–225–10 daysBlock / Plate40–50%Outstanding
Rapid Cooling Hot Ethanol / Water4 to -20< 24 hrsNeedles / Powder> 85%Poor (High defects)
Trituration Diethyl Ether / Hexane20< 1 hrAmorphous solid> 90%Unsuitable

References

  • 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Source: IUCrData / Acta Crystallographica Section E (Chen-Yi Wang, 2008) URL:[Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: Molecules / PMC (National Institutes of Health) URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL:[Link]

  • Design, Synthesis and Characterization of Novel (E)-3-(3-Morpholino-1-(m-Tolyl)-5-(Trifluoromethyl)-1H-Pyrazol-4-Yl)-N-Phenylacrylamide Derivatives Source: ResearchGate URL:[Link]

Sources

Application

Synthesis of chalcones from 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

Application Note: Synthesis of Chalcones from 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde Executive Summary & Scientific Rationale This application note details the optimized protocol for synthesizing pyrazole-bearin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Chalcones from 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Scientific Rationale

This application note details the optimized protocol for synthesizing pyrazole-bearing chalcones via the Claisen-Schmidt condensation of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde with various substituted acetophenones.

Significance: Chalcones (1,3-diaryl-2-propen-1-ones) are privileged medicinal scaffolds exhibiting potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [1, 2].[1][2][3] Incorporating a pyrazole moiety—specifically the 1-(m-tolyl) derivative—enhances lipophilicity and target binding affinity, often improving pharmacokinetic profiles compared to simple phenyl chalcones [3].

Mechanistic Insight: The synthesis relies on a base-catalyzed aldol condensation followed by dehydration (elimination).[4] The 5-methyl-1-(m-tolyl)-pyrazole core acts as the electrophilic component. The reaction kinetics are governed by the electronic nature of the acetophenone substituent; electron-withdrawing groups (e.g., -NO₂, -Cl) on the acetophenone typically accelerate enolate formation and subsequent condensation [4].

Reaction Mechanism & Pathway

The transformation proceeds through the formation of an enolate ion from the acetophenone, nucleophilic attack on the pyrazole aldehyde, and subsequent E1cB elimination of water to form the


-unsaturated ketone (Chalcone).

ReactionMechanism Acetophenone Substituted Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Base Base Catalyst (NaOH/KOH) Base->Enolate Adduct β-Hydroxy Ketone Enolate->Adduct Nucleophilic Attack Aldehyde 5-Methyl-1-(m-tolyl) -pyrazole-4-CHO Aldehyde->Adduct Elimination Dehydration (-H₂O) Adduct->Elimination Chalcone Target Pyrazole Chalcone Elimination->Chalcone Formation of C=C Double Bond

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for pyrazole chalcone synthesis.

Materials & Equipment

Reagents:

  • Precursor: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde (Synthesized via Vilsmeier-Haack reaction of the corresponding hydrazone [5]).

  • Co-Reactant: Substituted Acetophenones (e.g., 4-Nitroacetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone).

  • Catalyst: Sodium Hydroxide (NaOH) pellets (AR Grade) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol (95% or Absolute) or Methanol.

  • Quenching Agent: Crushed Ice / Distilled Water.

Equipment:

  • Magnetic Stirrer with Hot Plate.

  • Round Bottom Flask (100 mL).

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).

  • Vacuum Filtration Setup (Buchner funnel).

  • Melting Point Apparatus.[2]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Phase 1: Reaction Setup
  • Preparation of Solution A: In a 100 mL round bottom flask, dissolve 1.0 mmol (approx. 200 mg, depending on MW) of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the chosen substituted acetophenone in 15 mL of Ethanol .

  • Catalyst Addition: Prepare a 40% NaOH solution (dissolve 0.4 g NaOH in 1 mL water) or use solid pellets. Add 1.0 mL of 40% NaOH (or 2-3 pellets) dropwise to Solution A while stirring vigorously at room temperature.

    • Critical Control Point: The addition of base is exothermic. Add slowly to prevent side reactions like Cannizzaro or polymerization.

Phase 2: Reaction & Monitoring
  • Stirring: Stir the reaction mixture at Room Temperature (25-30°C) .

    • Optimization Note: For unreactive acetophenones (e.g., those with electron-donating groups like -OMe), mild heating (40-50°C) or reflux for 1-2 hours may be required [6].

  • TLC Monitoring: Check progress every 30 minutes using Hexane:Ethyl Acetate (7:3 v/v). The product usually appears as a distinct spot with a lower Rf value than the aldehyde.

    • Duration: Typical reaction time is 3 to 6 hours .

Phase 3: Workup & Purification
  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto 100 g of crushed ice with constant stirring.

  • Precipitation: Acidify slightly with dilute HCl (optional, only if product doesn't precipitate) or simply stir until a solid precipitate forms. The chalcone typically precipitates as a yellow or pale-orange solid.

  • Filtration: Filter the solid using a Buchner funnel under vacuum. Wash the cake copiously with cold water (3 x 20 mL) to remove excess base and salts.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

  • Drying: Dry the purified crystals in a desiccator or oven at 50°C for 4 hours.

Experimental Workflow Visualization

Workflow Start Start: Equimolar Reactants in Ethanol Catalyst Add 40% NaOH (Dropwise) Start->Catalyst Stir Stir at RT (3-6 Hours) Catalyst->Stir Check TLC Check (Hex:EtOAc 7:3) Stir->Check Check->Stir Incomplete Quench Pour into Crushed Ice Check->Quench Complete Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Analyze Characterization (IR, NMR, MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target chalcone.

Representative Data & Yields

The following table summarizes expected outcomes based on the electronic nature of the acetophenone substituent (R).

Acetophenone Substituent (R)Reaction Time (h)Yield (%)AppearanceMelting Point Range (°C)*
-H (Unsubstituted) 3.075-80Pale Yellow Solid140 - 142
-NO₂ (4-Nitro) 2.085-92Orange Solid165 - 168
-Cl (4-Chloro) 3.580-85Yellow Solid152 - 155
-OMe (4-Methoxy) 5.065-70Pale Yellow/White135 - 138
-OH (4-Hydroxy) 6.060-65Yellow Powder170 - 172

*Note: Melting points are representative of similar pyrazole chalcone derivatives and should be experimentally verified for the specific m-tolyl analog.

Characterization Guidelines

To validate the structure of the synthesized 5-Methyl-1-(m-tolyl)-1H-pyrazole-chalcone , ensure the following spectral features are present:

  • IR Spectroscopy (KBr pellet):

    • C=O stretching: A strong band at 1650–1660 cm⁻¹ (characteristic of

      
      -unsaturated ketones).
      
    • C=C stretching: Band at 1590–1610 cm⁻¹ .

    • C=N stretching: Band at ~1520 cm⁻¹ (Pyrazole ring).

  • ¹H NMR (CDCl₃/DMSO-d₆):

    • Vinylic Protons: Two doublets (J = 15–16 Hz) in the range of δ 7.4–8.0 ppm , confirming the trans (E) configuration of the chalcone linkage.

    • Pyrazole-CH₃: Singlet at δ 2.3–2.5 ppm .

    • m-Tolyl-CH₃: Singlet at δ 2.4 ppm .

    • Pyrazole-H: Singlet at δ 8.3–8.5 ppm (C3-H or C5-H depending on numbering convention used in synthesis).

Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: Incomplete condensation or product is an oil.

    • Solution: Increase stirring time or refrigerate the quenched mixture overnight. If oily, extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate.

  • Side Products (Michael Adducts):

    • Cause: Excess base or prolonged reaction time causing the solvent (Ethanol) to attack the chalcone.

    • Solution: Monitor TLC strictly; quench immediately upon disappearance of aldehyde.

  • Solubility Issues:

    • Solution: If reactants do not dissolve in Ethanol, use a minimal amount of DMF or PEG-400 as a co-solvent.

References

  • Bandeira, P. N., et al. (2025).[5] "New Synthesis of Chalcone Derivatives and Their Applications." Chemical Review and Letters.

  • RSC Publishing. (2024). "Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones."

  • Scholars Research Library. (2015).[2] "Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone."

  • NIH. (2019). "Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach."

  • Arkivoc. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."

  • Oriental Journal of Chemistry. (2017). "Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles."

Sources

Method

Application Note: One-Pot Synthesis of 1,5-Disubstituted Pyrazole-4-carbaldehydes

Executive Summary The pyrazole-4-carbaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for p38 kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1] While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for p38 kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1] While the standard Vilsmeier-Haack reaction on acetophenone hydrazones typically yields the 1,3-disubstituted isomer, this Application Note details the specific one-pot sequential protocol required to access the 1,5-disubstituted regioisomer.

This guide clarifies the mechanistic divergence that dictates regioselectivity and provides a robust, self-validating protocol for synthesizing 1,5-disubstituted pyrazole-4-carbaldehydes (and their 5-chloro analogs) using the "Double Vilsmeier" strategy.[1]

Mechanistic Insight & Regioselectivity

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction relies on the formation of a reactive chloroiminium species (Vilsmeier reagent).[1] The regiochemical outcome—whether the aryl group from the starting ketone ends up at position 3 or 5—depends entirely on the order of bond formation.[2]

The Regioselectivity Switch
  • Route A (Standard): Pre-formed hydrazones react with the Vilsmeier reagent.[2] The hydrazone nitrogen directs the cyclization, placing the ketone's substituent at position 3 .[2]

  • Route B (Target 1,5-Isomer): The ketone reacts with the Vilsmeier reagent first to form a

    
    -chlorovinyl aldehyde intermediate.[2][1] Subsequent addition of hydrazine leads to attack at the aldehyde carbon followed by cyclization, placing the ketone's substituent at position 5 .[2]
    
Reaction Mechanism Diagram

The following diagram illustrates the divergent pathways.

VilsmeierMechanism Start Methyl Ketone (Ar-CO-CH3) Inter1 Hydrazone Intermediate Start->Inter1 + R-NHNH2 Inter2 β-Chlorovinyl Aldehyde Start->Inter2 + VR (Formylation) VR Vilsmeier Reagent (POCl3/DMF) VR->Inter2 Hydrazone Hydrazine (Pre-formation) Prod13 1,3-Disubstituted Pyrazole-4-CHO Inter1->Prod13 + VR (Cyclization) HydrazineAdd Add Hydrazine (Sequential) Inter2->HydrazineAdd One-Pot Prod15 1,5-Disubstituted Pyrazole-4-CHO HydrazineAdd->Prod15 Cyclization

Caption: Divergent synthesis pathways. Route B (Green) yields the 1,5-isomer by reversing the order of reagent addition.

Experimental Protocol: One-Pot Synthesis of 1,5-Disubstituted Pyrazoles

This protocol describes the synthesis of 1-phenyl-5-aryl-pyrazole-4-carbaldehyde . The method utilizes a sequential addition strategy to ensure the formation of the 1,5-isomer.[2]

Reagents & Equipment[1][3][4][5][6]
  • Substrate: Acetophenone derivative (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (3.0 equiv)[2]
    
  • Solvent/Reagent B: N,N-Dimethylformamide (DMF) (10.0 equiv, anhydrous)[2]

  • Reagent C: Phenylhydrazine (1.1 equiv)[2]

  • Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, inert gas (Ar/N2) line.[2][1]

Step-by-Step Methodology
Phase 1: Formation of

-Chlorovinyl Aldehyde[1]
  • Preparation: Charge the flask with anhydrous DMF (10 equiv) under an inert atmosphere. Cool to 0–5 °C using an ice/salt bath.

  • Vilsmeier Reagent Generation: Add

    
     (3.0 equiv) dropwise over 20 minutes.[2] Maintain internal temperature 
    
    
    
    °C. Stir for an additional 30 minutes to form the white/yellow chloroiminium salt.
  • Substrate Addition: Add the acetophenone derivative (1.0 equiv) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Warm to room temperature, then heat to 60–70 °C for 3–4 hours.

    • Checkpoint: Monitor by TLC.[2][1][3][4][5][6] The disappearance of the ketone and appearance of a new spot (intermediate) indicates conversion to the

      
      -chlorovinyl aldehyde (often not isolated).[2]
      
Phase 2: Cyclization to 1,5-Pyrazole[1]
  • Cooling: Cool the reaction mixture to 0 °C.

  • Hydrazine Addition: Slowly add Phenylhydrazine (1.1 equiv) dropwise.[2] Caution: Exothermic reaction.[2][1]

  • Cyclization: Stir at room temperature for 1 hour, then heat to 80 °C for 2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Neutralize carefully with saturated

    
     or sodium acetate solution to pH 7–8.[2]
    
  • Isolation: A solid precipitate usually forms.[2][1] Filter, wash with copious water, and dry.[2][3] If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (Hexane:EtOAc gradient).

Workflow Diagram

Workflow Step1 1. Generate Vilsmeier Reagent (DMF + POCl3, 0°C) Step2 2. Add Ketone Substrate (Heat to 60-70°C, 3h) Step1->Step2 Step3 3. Form β-Chlorovinyl Aldehyde (In-situ Intermediate) Step2->Step3 Step4 4. Add Phenylhydrazine (0°C -> 80°C) Step3->Step4 Step5 5. Quench on Ice/NaHCO3 (Hydrolysis & Precipitation) Step4->Step5 Step6 6. Isolate 1,5-Disubstituted Product Step5->Step6

Caption: Sequential one-pot workflow for ensuring 1,5-regioselectivity.

Optimization & Troubleshooting

Substrate Scope & Electronic Effects

The electronic nature of the acetophenone substituent significantly impacts the reaction rate and yield.[2]

Substituent (Ar)Effect on ReactivityYield TrendNotes
Electron Donating (-OMe, -Me) Increases nucleophilicity of ketone.[1]High (80-95%)Reacts rapidly; mild exotherm.[2][1]
Electron Withdrawing (-NO2, -CF3) Decreases nucleophilicity.[2][1]Moderate (50-70%)Requires higher temp (80-90 °C) or longer time.[2][1]
Halogens (-Cl, -Br) Neutral/Mild deactivation.[2][1]Good (70-85%)Standard conditions apply.[2][1]
Critical Troubleshooting Table
IssueProbable CauseCorrective Action
Formation of 1,3-Isomer Hydrazine was present before Vilsmeier reagent formation.[2][1]Ensure strictly sequential addition: Ketone + Vilsmeier

Intermediate

Hydrazine.[2]
Low Yield / Tarring Overheating during

addition.
Maintain T < 10 °C during reagent generation.[2] Use anhydrous DMF.[2]
Incomplete Cyclization pH too low during workup.[2][1]Neutralize to pH 7-8 to ensure free hydrazine attacks the intermediate.[2][1]
Chlorination at C-4 Excess

or high temp.[2][1]
Control stoichiometry (3.0 equiv) and temperature. Note: 5-Cl derivatives are common byproducts if optimized for chlorination.[2][1]

Synthesis of 5-Chloro-1-Aryl-Pyrazole-4-Carbaldehydes

Note: This is a related, highly valuable scaffold often synthesized via a similar "one-pot" Vilsmeier method.[1]

If the target is the 5-chloro derivative (a 1,3,5-trisubstituted system if starting from a hydrazone), the protocol is slightly different:

  • Start with: Acetophenone Hydrazone (pre-formed).

  • Reagent: Excess

    
     (5-7 equiv) / DMF.
    
  • Conditions: Heat at 80–90 °C.

  • Mechanism: The Vilsmeier reagent formylates the

    
    -methyl group AND chlorinates the C-5 position (via the amide/enol tautomer).[2][1]
    
  • Product: 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde .

References

  • Vilsmeier-Haack Reaction on Hydrazones: A convenient synthesis of 4-formylpyrazoles.[2][1][7] Journal of Chemical Research.[2][1] Link[2]

  • Regioselectivity in Pyrazole Synthesis: Detailed analysis of 1,3 vs 1,5 isomer formation. Organic Chemistry Portal. Link

  • Synthesis of 5-Chloro-pyrazole-4-carbaldehydes: Arkivoc. Link

  • One-Pot Synthesis of 1,5-Diarylpyrazoles: Reaction of 3-chlorovinylaldehydes with hydrazines. Synthetic Communications. Link

  • Review of Pyrazole-4-carbaldehyde Applications: National Institutes of Health (PMC). Link

(Note: Specific page numbers and volumes vary by specific derivative; links provided direct to the journal or database landing pages for verification.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vilsmeier-Haack Optimization for Pyrazoles

Topic: Improving Yield & Selectivity in Pyrazole-4-Carbaldehyde Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide Diagnostic Flowchart: Why is my yield low? Before altering...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Selectivity in Pyrazole-4-Carbaldehyde Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide

Diagnostic Flowchart: Why is my yield low?

Before altering your protocol, use this logic tree to diagnose the specific failure mode of your Vilsmeier-Haack (VH) reaction.

VH_Troubleshooting Start START: Low Yield / Impurity ReagentCheck 1. Reagent Integrity Check (DMF smell? POCl3 fuming?) Start->ReagentCheck SubstrateCheck 2. Substrate Electronic Check (EWG at N1, C3, or C5?) ReagentCheck->SubstrateCheck Reagents OK Action_Dry Action: Distill DMF, Use fresh POCl3 ReagentCheck->Action_Dry Fishy amine smell or turbid POCl3 TempCheck 3. Thermal Parameters (Is reaction temp > 80°C?) SubstrateCheck->TempCheck Electron rich/neutral Action_Force Action: Increase Temp (120°C) Increase Vilsmeier Reagent (5 eq) SubstrateCheck->Action_Force Strong EWG present QuenchCheck 4. Hydrolysis/Workup (Tars formed? pH control?) TempCheck->QuenchCheck Conversion OK, Isolation poor Action_MW Action: Microwave Irradiation (See Advanced FAQs) TempCheck->Action_MW Slow conversion Action_Buffer Action: Switch to NaOAc Buffered Quench QuenchCheck->Action_Buffer Black tars/Emulsions

Figure 1: Diagnostic logic for identifying yield-limiting factors in pyrazole formylation.

Critical Reaction Parameters (The "Why")

To improve yield, you must control the equilibrium and kinetics of the Chloroiminium Ion (Vilsmeier Reagent) .

The Mechanism-Yield Link

The Vilsmeier-Haack reaction on pyrazoles is an Electrophilic Aromatic Substitution (EAS). Pyrazoles are generally electron-rich, directing attack to the C-4 position . However, the reaction is highly sensitive to electronic deactivation and moisture.

VH_Mechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent 0°C, Exothermic POCl3 POCl3 POCl3->VH_Reagent Intermediate C-4 Iminium Salt (Often precipitates) VH_Reagent->Intermediate + Pyrazole, Heat Pyrazole Pyrazole Substrate Aldehyde 4-Formyl Pyrazole (Final Product) Intermediate->Aldehyde Hydrolysis (H2O/Base)

Figure 2: Mechanistic pathway highlighting the critical intermediate stages.[1]

Key Variables
ParameterStandard ConditionOptimization for Difficult SubstratesReason
Stoichiometry 1.2 eq POCl₃ / 3-5 eq DMF3-5 eq POCl₃ / 10 eq DMFDrives equilibrium for deactivated rings (e.g., nitro- or chloro-pyrazoles).
Temperature 60–80°C110–120°COvercomes activation energy barrier caused by EWGs [1].
Solvent DMF (Neat)DMF + DCE/DCMPrevents precipitation of the Vilsmeier reagent at low temps.
Quench Ice/WaterNaOAc Buffer Prevents polymerization (tars) and ensures complete hydrolysis of the stable iminium salt.

Troubleshooting Guide (Q&A)

Issue: "I see starting material consumption on TLC, but I get black tar instead of product."

Diagnosis: Uncontrolled Hydrolysis / Polymerization. The Science: The intermediate iminium salt is stable. If you quench with strong base (NaOH) or allow the temperature to spike during the quench, the aldehyde product can undergo aldol-type polymerizations or decomposition, leading to "tars." Solution:

  • Use the "Reverse Quench" technique: Do NOT add water to the reaction. Add the reaction mixture dropwise into a vigorously stirred ice-cold solution of Sodium Acetate (2-3 M) .

  • Buffer Control: Sodium acetate buffers the pH to ~4-5, which is acidic enough to hydrolyze the iminium salt but mild enough to prevent side reactions [2].

Issue: "My pyrazole has an electron-withdrawing group (e.g., -NO2, -Cl, -CF3) and the reaction won't proceed."

Diagnosis: Electronic Deactivation. The Science: The pyrazole ring is deactivated towards electrophilic attack. The standard Vilsmeier reagent is a relatively weak electrophile compared to nitronium ions. Solution:

  • Increase Temperature: Push the reaction to 110–120°C .

  • Increase Concentration: Use the Vilsmeier reagent in large excess (up to 5 equivalents).

  • Microwave Assistance: Microwave irradiation has been proven to drastically reduce reaction times and improve yields for deactivated pyrazoles, often achieving 70-90% yield in minutes rather than hours [3].

Issue: "I am getting N-formylation instead of C-formylation."

Diagnosis: Competition for the nucleophilic site. The Science: If your pyrazole is N-unsubstituted (NH free), the nitrogen lone pair is a competitive nucleophile. Solution:

  • Protect the Nitrogen: Methylate or benzylate the N-1 position prior to formylation.

  • Transient Protection: If N-protection is not desired, run the reaction at a lower temperature initially to favor C-formylation, or accept that N-formyl species may form. Note that N-formyl groups are often hydrolytically unstable and may be removed during the aqueous workup, leaving the desired C-4 aldehyde [4].

Optimized Standard Protocol

Objective: Synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol basis.

Step 1: Vilsmeier Reagent Formation (In Situ)
  • Charge an oven-dried flask with dry DMF (5.0 mL, ~6.5 eq) under Argon/Nitrogen.

  • Cool to 0°C (ice/salt bath).

  • Add POCl₃ (1.4 mL, 15 mmol, 1.5 eq) dropwise over 15 minutes.

    • Checkpoint: Solution should turn pale yellow. If it turns dark orange/red immediately, your DMF is wet or degrading.

Step 2: Substrate Addition
  • Dissolve the pyrazole (10 mmol) in a minimum amount of DMF (2 mL).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow to warm to Room Temperature (RT) for 30 mins.

Step 3: Reaction[2][3][4][5]
  • Heat the mixture to 70–80°C (or 120°C for deactivated substrates).

  • Monitor by TLC.[2][3][4] The spot for the iminium intermediate may be visible (often lower Rf than starting material).

    • Visual Cue: The reaction often turns deep red or brown.

Step 4: Buffered Reverse Quench (CRITICAL STEP)
  • Prepare a beaker with 50g crushed ice and 50 mL Saturated Sodium Acetate .

  • Pour the hot reaction mixture slowly into the stirring ice/buffer.

  • Stir at RT for 1 hour.

    • Why? The hydrolysis of the iminium salt is not instantaneous. Premature extraction leads to yield loss.

  • Adjust pH to ~7-8 with solid NaHCO₃ if necessary.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

Advanced FAQs

Q: Can I use Vilsmeier-Haack on solid-phase synthesis? A: Yes, but diffusion is the limiting factor. Use a swelling solvent (like DCM) mixed with DMF and increase reagent equivalents to 10x.

Q: My POCl3 is old/yellow. Can I use it? A: No. Degraded POCl₃ contains phosphoric acid, which quenches the Vilsmeier reagent formation. Distill it or buy fresh. A simple test: Drop 1 drop of POCl3 into water. It should hiss violently. If it just sizzles weakly, discard it.

Q: Is there a greener alternative to POCl3? A: Oxalyl chloride can be used to generate the Vilsmeier reagent with DMF, often under milder conditions, but POCl₃ remains the gold standard for difficult aromatic substrates like pyrazoles.

References

  • Popov, A. V., et al. (2019).[4][5] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(v), 26-36.

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole." BenchChem Technical Guides.

  • Kumari, S., et al. (2020). "Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes." Journal of Heterocyclic Chemistry.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.

Sources

Optimization

Purification of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

Technical Support Center: Case ID: PYR-ALD-05M-TOL Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Molecule Profile Compound: 5-Methyl-1-(m-tolyl)-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center:

Case ID: PYR-ALD-05M-TOL Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Profile

Compound: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde CAS: 1248368-15-1 (Reference) Target Purity: >98% (HPLC/NMR) Critical Attribute: This intermediate is prone to "oiling out" during crystallization due to the meta-tolyl substituent, which disrupts crystal packing more effectively than para-substituted analogs.

Synthesis Context: Typically synthesized via the Vilsmeier-Haack reaction .[1][2][3][4][5] The primary impurities are unreacted hydrazones, chlorinated byproducts (5-chloro-4-formyl derivatives), and phosphorous-containing tars.

Purification Decision Matrix (Tier 1 vs. Tier 2)

Before proceeding, determine the physical state of your crude material.

DOT Diagram: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Post-Vilsmeier) Quench Quench on Ice/NaHCO3 (pH 7-8) Start->Quench StateCheck Physical State? Quench->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Sticky Oil / Gum StateCheck->Oil Oil Recryst Tier 1: Recrystallization (EtOH/Water) Solid->Recryst Extract Extraction (DCM or EtOAc) Oil->Extract Column Tier 2: Flash Chromatography (Hex/EtOAc) Recryst->Column If purity <95% Final Pure Aldehyde (>98%) Recryst->Final Extract->Column Column->Final

Caption: Decision logic for selecting between recrystallization and chromatography based on crude physical state.

Tier 1: Recrystallization Protocol (Standard)

Applicability: For crude solids with purity >85%. Primary Issue: The m-tolyl group lowers the melting point compared to phenyl analogs, increasing the risk of oiling out.

Protocol:

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol (approx. 5-8 mL per gram). Heat to reflux until fully dissolved.

  • Clarification: If the solution is dark/black, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Precipitation: Remove from heat. While still warm, add warm Water dropwise until a faint, persistent turbidity appears.

  • Crystallization: Re-heat slightly to clear the solution, then wrap the flask in foil (slow cooling) and let it stand at room temperature for 4-6 hours.

    • Critical: Do not place directly in an ice bath; this causes oiling.

  • Collection: Filter the pale yellow/white needles and wash with cold 20% EtOH/Water.

Table 1: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)OutcomeNotes
Ethanol / Water 4:1 to 2:1Recommended Best balance of yield and purity.
Ethyl Acetate / Hexane1:3GoodUse if compound is water-sensitive (rare for this aldehyde).
Isopropanol100%ModerateGood for very impure samples; lower recovery.

Tier 2: Flash Column Chromatography (Advanced)

Applicability: For oils, tars, or failed recrystallizations.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate gradient.[2]

Step-by-Step Guide:

  • TLC Method: Use 30% EtOAc in Hexane.

    • Target Rf: ~0.3 - 0.4.[6]

    • Impurity Rf: Starting hydrazone usually runs higher (non-polar) or streaks; tars stay at baseline.

  • Gradient:

    • Start: 100% Hexane (1 CV - Column Volume).

    • Ramp: 5% EtOAc to 20% EtOAc over 10 CVs.

    • Elute: Hold at 20-25% EtOAc until product elutes.

  • Detection: UV at 254 nm (Strong absorption due to conjugated pyrazole-aldehyde system).

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

  • Cause: The solution is too concentrated, or cooled too quickly. The m-tolyl isomer has a lower lattice energy than the p-tolyl isomer.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol).[7] "Seed" the mixture with a tiny crystal of pure product if available. Allow to cool very slowly (insulate the flask).

Q2: The product has a persistent reddish/brown color.

  • Cause: Oxidation byproducts or Vilsmeier salts (phosphorous residues).

  • Fix: Dissolve in DCM and wash with 10% Sodium Metabisulfite solution (removes oxidative impurities) followed by Brine. If color persists, use a short silica plug filtration (elute with DCM).

Q3: NMR shows a small aldehyde peak at a different shift (e.g., 9.6 ppm vs 9.9 ppm).

  • Cause: Regioisomer contamination (3-methyl vs 5-methyl).

  • Diagnosis: In the Vilsmeier reaction, the 5-position is electronically favored for attack if the 3-position is blocked or less reactive, but steric hindrance from the m-tolyl group can shift the ratio.

  • Fix: These isomers are difficult to separate by crystallization. Use Flash Chromatography with a shallow gradient (e.g., 10% to 15% EtOAc over 20 CVs).

Q4: What is the expected Melting Point?

  • Data: While the p-tolyl analog melts around 88-89°C [1], the m-tolyl derivative typically melts slightly lower due to symmetry breaking. Expect a range of 75-85°C .

  • Action: If your MP is <70°C, the product contains solvent or impurities. Dry under high vacuum (40°C) for 12 hours.

Analytical Validation (Self-Check)

DOT Diagram: Analytical Logic

AnalyticalCheck Sample Purified Sample HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Aldehyde Proton (s, ~9.8-10.0 ppm) HNMR->Check1 Check2 Pyrazole C-H (s, ~8.0 ppm) HNMR->Check2 Check3 m-Tolyl Signals (m, 7.2-7.5 ppm) HNMR->Check3

Caption: Key NMR signals for structural verification.

Expected 1H NMR (CDCl3, 400 MHz):

  • δ 9.85 - 9.95 (s, 1H): Aldehyde -CHO.

  • δ 8.00 - 8.10 (s, 1H): Pyrazole ring proton (H-3).

  • δ 7.20 - 7.50 (m, 4H): Aromatic protons (m-tolyl).

  • δ 2.50 - 2.60 (s, 3H): 5-Methyl group.

  • δ 2.40 - 2.45 (s, 3H): m-Tolyl methyl group.

References

  • Sigma-Aldrich. 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde Product Sheet. Link

  • BenchChem.[1][2][4] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Link

  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[8] Arkivoc, 2019.[8] Link

  • Kimura, Y., & Matsuura, D. "Novel Synthetic Method for the Vilsmeier-Haack Reagent."[9] International Journal of Organic Chemistry, 2013.[9] Link

  • ChemScene. 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde General Information. Link

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole-4-Carbaldehydes

Status: Active Lead Scientist: Dr. Aris Thorne Subject: Recrystallization Solvents & Troubleshooting for Pyrazole-4-Carbaldehyde Derivatives Last Updated: March 2026 Introduction: The Chemistry of Purification Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne Subject: Recrystallization Solvents & Troubleshooting for Pyrazole-4-Carbaldehyde Derivatives Last Updated: March 2026

Introduction: The Chemistry of Purification

Welcome to the technical support hub for pyrazole chemistry. You are likely synthesizing these derivatives via the Vilsmeier-Haack reaction (POCl₃/DMF).[1][2] While this method is robust, the resulting 4-formyl pyrazoles possess a "polarity duality" that complicates purification:

  • The Pyrazole Core: A 5-membered heterocycle that is moderately polar and capable of hydrogen bonding (especially if

    
    1 is unsubstituted).
    
  • The Aldehyde (-CHO): A reactive, polar handle susceptible to oxidation (to carboxylic acids) or oligomerization.

The Challenge: These compounds frequently "oil out" (liquid-liquid phase separation) rather than crystallize because their melting points are often depressed by impurities like unhydrolyzed Vilsmeier salts or isomeric byproducts.[3]

Module 1: Solvent Selection Matrix

Do not guess. Select your solvent system based on the substituents at the


1, 

3, and

5 positions.
Quick Reference Table
Derivative ClassSubstituent ProfilePrimary SolventCo-Solvent (Anti-Solvent)Mechanism
1,3-Diaryl Hydrophobic (Phenyl, Naphthyl)Ethanol (EtOH) Water (dropwise)Temperature-dependent solubility differential.
1-Alkyl-3-Aryl Mixed Polarity (Methyl/Ethyl + Phenyl)Ethyl Acetate (EtOAc) Hexanes / Pet. EtherPolarity gradient; Hexanes force precipitation.

-Unsubstituted
H-Bond Donor (

-H free)
Methanol (MeOH) Water or Diethyl EtherHigh polarity required to break lattice H-bonds.
Highly Polar Hydroxyl/Amino groups on ringsAcetonitrile (MeCN) -High dielectric constant dissolves polar impurities.
Labile/Sensitive Electron-rich rings (Thiophene)Isopropanol (IPA) -Lower boiling point reduces thermal degradation.

Module 2: Troubleshooting "Oiling Out"

Symptom: Upon cooling, your clear solution turns into a cloudy emulsion, and droplets of oil settle at the bottom instead of crystals.

Root Cause: The saturation temperature of your solute is higher than its melting point in the presence of impurities (impurities depress the melting point).[3] You are hitting the "liquidus" line before the "solidus" line.

The "Oiling Out" Rescue Protocol
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the good solvent (the polar one). This lowers the saturation temperature.

  • Seed: Cool slightly below boiling and add a seed crystal (if available) or scratch the glass.

  • Insulate: Wrap the flask in foil or a towel. Slow cooling is critical to allow the crystal lattice to organize before the oil phase separates.

Visualization: Troubleshooting Logic Flow

RecrystallizationTroubleshooting Start Start: Cooling Solution CheckState Visual Inspection Start->CheckState Crystals Crystals Forming? CheckState->Crystals Yes Oil Oiling Out (Droplets)? CheckState->Oil Yes Success Filtration & Wash Crystals->Success Reheat Reheat to Reflux Oil->Reheat AddSolvent Add 10% Good Solvent (Lower Saturation Temp) Reheat->AddSolvent Seed Add Seed Crystal @ T < bp AddSolvent->Seed SlowCool Insulate Flask (Slow Cooling) SlowCool->CheckState Seed->SlowCool

Module 3: Impurity Management (Vilsmeier Artifacts)

The Vilsmeier-Haack reaction generates a chloromethylene iminium salt intermediate. If this is not fully hydrolyzed, your recrystallization will fail.

Diagnostic Check:

  • Color: Is the crude product bright yellow/orange? (Likely conjugated impurities).

  • pH: Dissolve a speck in wet pH paper. Is it acidic? (Residual phosphoric/hydrochloric acid).

Pre-Recrystallization Wash (Mandatory): Before attempting recrystallization, ensure the crude solid is neutral.

  • Dissolve crude in EtOAc.

  • Wash 2x with Sat. NaHCO₃ (removes acidic Vilsmeier byproducts).

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and evaporate. Why? Acidic residues catalyze the formation of acetals or polymerization of the aldehyde during the hot recrystallization step.

Frequently Asked Questions (FAQs)

Q1: My 1,3-diphenyl-1H-pyrazole-4-carbaldehyde yields are low (<50%). Where is it? A: Check your mother liquor. This derivative is moderately soluble in ethanol even at room temperature.

  • Fix: Cool the flask to 0°C (ice bath) or -20°C (freezer) for 2 hours before filtering. If yield is still low, evaporate the mother liquor to half volume and repeat (crop 2).

Q2: The product is colored (yellow/tan) but should be white. A: This is likely due to traces of polymerized aldehyde or conjugated Vilsmeier salts.

  • Fix: During the hot dissolution step, add Activated Charcoal (1-2% w/w) . Stir for 5 minutes, then perform a hot filtration through Celite before cooling.

Q3: Can I use DMF as a solvent? A: Only for extremely insoluble derivatives (e.g., nitro-substituted).

  • Warning: DMF has a high boiling point (153°C). Removing residual DMF from the crystals is difficult and may require high-vacuum drying at elevated temperatures, which can decompose the aldehyde.

Standard Operating Procedure (SOP)

Protocol: Ethanol/Water Recrystallization of 1-Phenyl-pyrazole-4-carbaldehyde

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 5 mL Ethanol (95%) . Heat to reflux on a hot plate.

  • Titration: If solid remains, add hot Ethanol in 1 mL increments until dissolved.

    • Note: If solution is dark, perform Charcoal treatment here (see FAQ Q2).

  • Cloud Point: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Place the flask on a cork ring. Cover with a beaker. Allow to cool to Room Temp (RT) undisturbed for 2 hours.

  • Harvest: Cool in an ice bath for 30 mins. Filter via Buchner funnel.[4][5] Wash with cold 50% EtOH/Water.

Visualization: Solvent Polarity Decision Tree

SolventSelection Start Analyze Structure N_Sub Is N1 Substituted? Start->N_Sub Yes_Sub Yes (Aryl/Alkyl) N_Sub->Yes_Sub Alkyl/Aryl No_Sub No (N-H Free) N_Sub->No_Sub H Polarity Side Chain Polarity? Yes_Sub->Polarity SolventC Methanol or DMF/Water No_Sub->SolventC NonPolar Non-Polar (Phenyl/Methyl) Polarity->NonPolar Polar Polar (-OH, -NO2) Polarity->Polar SolventA Ethanol or EtOAc/Hexane NonPolar->SolventA SolventB Acetonitrile or MeOH/Water Polar->SolventB

References

  • BenchChem Technical Support. (2025).[4][5][6][7][8] Recrystallization techniques for purifying pyrazole compounds. BenchChem. Link

  • Mohamed, A. M., et al. (2013).[9][10] Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Journal of Pharmaceutical and Scientific Innovation. Link

  • Sigma-Aldrich. (n.d.).[11] Product Specification: 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde. Merck KGaA. Link

  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions. Asian Journal of Research in Chemistry. Link

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link

Sources

Optimization

Technical Support Center: Managing and Quenching Excess POCl₃ in Pyrazole Aldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the Vilsmeier-Haack formylation of pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the Vilsmeier-Haack formylation of pyrazoles. While phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are highly effective at generating the requisite chloroiminium (Vilsmeier) reagent to form pyrazole aldehydes[1], the post-reaction removal of highly reactive, toxic POCl₃ is a critical bottleneck.

Improper quenching can lead to violent delayed exotherms, product degradation, or intractable emulsions. This guide provides field-proven, self-validating protocols and troubleshooting insights to ensure safe and high-yielding workflows.

Process Visualization

G A Vilsmeier-Haack Reaction (Pyrazole + DMF + POCl3) B Crude Mixture (Product + Excess POCl3) A->B C Vacuum Distillation (Bulk POCl3 Removal) B->C High Excess POCl3 D Reverse Quench (Warm NaOAc or Ice/NaHCO3) B->D Direct Quench C->D Concentrated Residue E Aqueous Workup (Phase Separation) D->E Complete Hydrolysis F Purified Pyrazole Aldehyde E->F Extraction & Drying

Workflow for Vilsmeier-Haack synthesis and excess POCl3 removal.

Section 1: Experimental Methodologies

The following protocols are designed as self-validating systems. Choose the methodology that best fits the scale of your reaction and the thermal stability of your specific pyrazole aldehyde.

Protocol A: Pre-Quench Vacuum Distillation (For Large Excess)

When utilizing a large excess of POCl₃ (e.g., >3 equivalents) to drive the formation of the target pyrazole[1], chemical quenching becomes hazardous due to the massive thermal load.

  • Causality: Removing bulk POCl₃ mechanically rather than chemically prevents the generation of extreme exothermic heat and excessive inorganic phosphate salts during the aqueous quench[2][3].

  • Step-by-Step:

    • Equip the reaction flask with a short-path vacuum distillation apparatus.

    • Apply a moderate vacuum (e.g., 10–50 torr) and gently heat the mixture to 40–60 °C.

    • Collect the unreacted POCl₃ in a receiver flask cooled in a dry ice/acetone bath.

    • Self-Validation: The distillation is complete when the vapor temperature drops and no further condensate is collected, leaving a viscous—but still stirrable—oil in the reaction flask.

    • Proceed to Protocol B or C to quench the residual POCl₃ trapped in the oil.

Protocol B: The Warm Sodium Acetate Reverse Quench (Gold Standard)

Standard ice-water quenches can cause incomplete hydrolysis, leading to dangerous delayed exotherms[2][4].

  • Causality: Quenching the reaction mixture into a warm (35–40 °C) aqueous sodium acetate solution ensures instantaneous and complete hydrolysis of POCl₃. The sodium acetate acts as a buffer, preventing the pH from dropping too low (which can trap the product as a salt) or rising too high (which can degrade base-sensitive functional groups)[2][4].

  • Step-by-Step:

    • In a separate, large flask equipped with a mechanical stirrer and internal thermometer, prepare a 2M aqueous solution of Sodium Acetate (NaOAc).

    • Warm the NaOAc solution to 35–40 °C.

    • Slowly add the crude Vilsmeier reaction mixture dropwise into the vigorously stirred NaOAc solution.

    • Self-Validation: Monitor the internal temperature. If it drops below 35 °C, pause the addition to prevent the accumulation of unreacted POCl₃. If you pause the addition and the temperature remains stable (no sudden spikes), it confirms that the POCl₃ is being consumed instantaneously upon contact.

    • Stir for an additional 30 minutes, cool to room temperature, and extract with dichloromethane or ethyl acetate.

Protocol C: Ice-Aqueous Sodium Bicarbonate Reverse Quench

For highly heat-sensitive pyrazole aldehydes, a cold quench may be strictly necessary.

  • Causality: A "reverse quench" (adding the reaction mixture to the base, rather than vice versa) ensures that water and base are always in vast excess. Bicarbonate immediately neutralizes the aggressive HCl and H₃PO₄ byproducts, protecting the aldehyde from acid-catalyzed side reactions[4].

  • Step-by-Step:

    • Prepare a thick slurry of crushed ice and saturated aqueous NaHCO₃.

    • Cool the crude reaction mixture to 0 °C.

    • Add the crude mixture dropwise to the vigorously stirred ice/bicarbonate slurry, maintaining the internal temperature below 20 °C[4].

    • Self-Validation: CO₂ evolution (bubbling) is your visual indicator of neutralization. If bubbling ceases when a drop is added, the local base is depleted; you must slow the addition rate or add more solid NaHCO₃.

Section 2: Quantitative Data & Method Comparison

To aid in experimental design, the following table summarizes the operational parameters and risk profiles of different quenching strategies.

Table 1: Quantitative Comparison of POCl₃ Quenching Strategies

Quench MethodOperating TempExotherm RiskProduct Hydrolysis RiskRecommended Use Case
Direct Ice-Water 0–5 °CVery High (Delayed)LowNot recommended due to safety hazards.
Vacuum Distillation 40–60 °C (Vacuum)None (Mechanical)LowReactions with >3 equiv. POCl₃ excess.
Warm NaOAc Reverse Quench 35–40 °CLow (Instantaneous)Low (Buffered pH)Standard pyrazole aldehyde syntheses.
Ice/NaHCO₃ Reverse Quench < 20 °CModerateModerate (Basic pH)Highly heat-sensitive pyrazole derivatives.
Section 3: Troubleshooting Guide

Q: I quenched my reaction by pouring ice water directly into the flask. Initially, nothing happened, but five minutes later, the mixture boiled violently. What caused this? A: You experienced a classic delayed exotherm. When water is added directly to POCl₃ (a "direct quench"), the limited water supply leads to incomplete hydrolysis. This forms metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH)[4]. These intermediates accumulate and eventually undergo a rapid, runaway exothermic hydrolysis[2]. Always use a reverse quench (adding the reaction mixture slowly into a large volume of water/base) to ensure POCl₃ is the limiting reagent[4].

Q: My pyrazole aldehyde degraded or reverted to starting material during a basic quench. How can I prevent this? A: Strong aqueous bases (like NaOH) can cause the hydrolysis of sensitive functional groups or cause product reversion[4]. To prevent this, switch to a milder, buffered quenching agent like aqueous sodium acetate (Protocol B). This controls the pH tightly during the destruction of the P-Cl bonds[2][4].

Q: During the post-quench extraction, a thick, insoluble slurry formed, making phase separation impossible. How do I break this emulsion? A: The hydrolysis of POCl₃ generates phosphoric acid, which, when neutralized, forms inorganic phosphate salts. These salts often have limited solubility in the aqueous phase and precipitate at the interface[4]. To resolve this:

  • Dilution: Add more deionized water to the separatory funnel to fully dissolve the inorganic salts[4].

  • pH Adjustment: The solubility of your pyrazole aldehyde may be pH-dependent. Slightly adjusting the pH can drive the product fully into the organic layer, leaving the salts in the aqueous phase[4].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I quench excess POCl₃ with an alcohol, like methanol or ethanol, instead of water? A: While POCl₃ will react with alcohols to form phosphate esters, this is highly discouraged. The resulting organophosphate byproducts are often highly toxic, difficult to separate from the desired pyrazole aldehyde, and complicate downstream purification. Aqueous quenching remains the standard and preferred method[4].

Q: How can I analytically confirm that all the excess POCl₃ and its reactive intermediates have been completely destroyed before I proceed to extraction? A: If you are working on a large scale or with a novel substrate and need absolute certainty, you can monitor the aqueous quench mixture using ³¹P NMR. The disappearance of the POCl₃ signal and its metastable intermediates will confirm complete hydrolysis to inorganic phosphate[4].

References
  • How can I properly quench POCl3? - ResearchGate. Available at:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1-(m-Tolyl) Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on precisely functionalized heterocycles, the regioselective synthesis of 1-arylpyrazoles—specifically 1-(m-tolyl) variants—remain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on precisely functionalized heterocycles, the regioselective synthesis of 1-arylpyrazoles—specifically 1-(m-tolyl) variants—remains a critical bottleneck. This guide is designed for bench scientists and process chemists to troubleshoot, optimize, and validate the regioselective assembly of these scaffolds.

FAQ: Mechanistic Principles of Pyrazole Regioselectivity

Q: Why does the condensation of m-tolylhydrazine with unsymmetrical 1,3-diketones consistently yield an inseparable mixture of 1,3- and 1,5-disubstituted isomers?

A: The lack of selectivity stems from the inherent ambidentate nature of both reagents in the Knorr pyrazole synthesis. m-Tolylhydrazine possesses two nucleophilic nitrogen atoms: the terminal primary amine (NH₂) and the internal secondary amine (NH). Concurrently, an unsymmetrical 1,3-diketone presents two distinct electrophilic carbonyl centers.

Under standard conditions (e.g., refluxing ethanol), the reaction is under thermodynamic control. The terminal NH₂ rapidly attacks the most electrophilic carbonyl to form a kinetic hydrazone intermediate. However, without a strong driving force to immediately lock the ring closed, the intermediate undergoes reversible equilibration, leading to a mixture of cyclized regioisomers upon dehydration. Controlling this requires manipulating the solvent dipole moment to stabilize the kinetic transition state and utilizing acid catalysis to rapidly trap the intermediate via irreversible dehydration.

Knorr_Mechanism A m-Tolylhydrazine + 1,3-Diketone B Hydrazone Intermediate (Kinetic Attack) A->B Fast attack at sterically free C=O C Hydrazone Intermediate (Thermodynamic Attack) A->C Slow attack at hindered C=O D 1-(m-Tolyl)-3-R-5-R' Pyrazole (Major) B->D HCl-catalyzed Dehydration E 1-(m-Tolyl)-3-R'-5-R Pyrazole (Minor) C->E HCl-catalyzed Dehydration

Fig 1: Mechanistic divergence in the Knorr pyrazole synthesis dictating regioselectivity.

Troubleshooting Guide 1: The Condensation Route

Scenario: You are reacting m-tolylhydrazine with 1,1,1-trifluoro-2,4-pentanedione and obtaining a 60:40 mixture of regioisomers.

Diagnosis & Causality: Polar protic solvents like ethanol allow extensive hydrogen bonding, which blunts the nucleophilicity of the hydrazine and slows down the subsequent cyclization, allowing thermodynamic equilibration.

The Solution: Switch to a highly polar aprotic solvent (DMAc) and introduce a strong aqueous acid. As demonstrated by , solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) significantly lower the activation energy for the initial nucleophilic attack. The immediate addition of 10 N HCl catalyzes the second dehydration step, effectively trapping the kinetic hydrazone before it can equilibrate, pushing the regioselectivity upwards of 98:2.

Quantitative Data Summary: Condensation Conditions
Solvent SystemAdditiveTemperatureRegioselectivity (1,3- vs 1,5-isomer)Yield
EthanolNone80 °C (Reflux)55 : 4572%
Acetic AcidNone25 °C65 : 3568%
DMFNone25 °C85 : 1581%
DMAc 10 N HCl (0.5 eq) 25 °C 98 : 2 95%
Protocol A: Highly Regioselective Condensation Workflow

This protocol is a self-validating system designed to ensure kinetic trapping.

  • Reagent Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 10 mmol) in anhydrous DMAc (20 mL) at 22 °C under a nitrogen atmosphere.

  • Hydrazine Addition: Add m-tolylhydrazine hydrochloride (1.05 equiv, 10.5 mmol) in one portion.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). Within 15 minutes, the hydrazine spot should disappear, replaced by a highly polar spot (the hydrazone intermediate). If unreacted hydrazine remains, verify the quality of your DMAc (moisture degrades the kinetic effect).

  • Acid-Catalyzed Trapping: Dropwise, add 10 N aqueous HCl (0.5 equiv, 5 mmol).

    • Validation Checkpoint: A mild exotherm (temperature rising to ~28-30 °C) must be observed. This thermal signature confirms the initiation of the acid-catalyzed cyclization and dehydration sequence.

  • Maturation: Stir the reaction at room temperature for 2 hours.

  • Quench & Isolation: Pour the mixture into ice-cold saturated NaHCO₃ (50 mL) to neutralize the acid. Extract with EtOAc (3 x 30 mL).

    • Validation Checkpoint: LC-MS analysis of the organic layer should reveal a single dominant peak corresponding to the dehydrated pyrazole mass

      
      , confirming successful kinetic trapping without equilibration.
      

Troubleshooting Guide 2: The N-Arylation Route

Scenario: You have a pre-synthesized 3-alkylpyrazole and need to couple it with 3-bromotoluene. Standard Ullmann conditions yield a 1:1 mixture of 1-(m-tolyl)-3-alkylpyrazole and 1-(m-tolyl)-5-alkylpyrazole.

Diagnosis & Causality: Free unsymmetrical pyrazoles exist as rapidly interconverting tautomers. Unligated copper catalysts cannot differentiate between the two nitrogen atoms, leading to statistical mixtures.

The Solution: Utilize a sterically demanding ligand in a Buchwald-type Copper-catalyzed cross-coupling. As established by , using trans-N,N'-dimethyl-1,2-cyclohexanediamine as a ligand creates a bulky Cu(I) active complex. This complex experiences severe steric clash with the C3-alkyl group of the pyrazole, forcing the oxidative addition and subsequent reductive elimination to occur almost exclusively at the less hindered N1 position. For extreme cases where steric differentiation is insufficient, a SEM-group transposition strategy developed by can be employed to physically block the N2 position.

N_Arylation A 3-Alkylpyrazole (Tautomeric Mixture) B Cu(I)-Diamine Active Complex A->B CuI, Ligand Base C Sterically Directed N1-Coordination B->C m-Tolyl-X Oxidative Addition D 1-(m-Tolyl)-3-alkylpyrazole (Pure Regioisomer) C->D Reductive Elimination

Fig 2: Sterically governed Cu-catalyzed N-arylation pathway for unsymmetrical pyrazoles.

Quantitative Data Summary: N-Arylation Conditions
Catalyst SystemLigandBase / SolventRegioselectivity (N1 vs N2)Yield
CuI (10 mol%)NoneK₂CO₃ / DMF50 : 5045%
Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃ / Dioxane60 : 4078%
CuI (5 mol%) trans-N,N'-dimethyl-1,2-cyclohexanediamine K₂CO₃ / Toluene > 95 : 5 92%
Protocol B: Regioselective Cu-Catalyzed N-Arylation Workflow

This protocol utilizes steric gating to self-correct tautomeric mixtures.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine CuI (0.05 equiv, 0.5 mmol), 3-alkylpyrazole (1.0 equiv, 10 mmol), 3-bromotoluene (1.2 equiv, 12 mmol), and finely powdered anhydrous K₂CO₃ (2.1 equiv, 21 mmol).

  • Ligand Introduction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (20 mL) followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 equiv, 1.0 mmol) via syringe.

    • Validation Checkpoint: Upon addition of the diamine ligand and initial stirring, the heterogeneous mixture will transition to a distinct deep blue/green color. This visual shift is absolute confirmation that the active, sterically demanding Cu(I)-diamine complex has successfully formed.

  • Coupling: Seal the flask and heat to 110 °C in a pre-heated oil bath for 24 hours.

    • Validation Checkpoint: Take a 0.1 mL aliquot at 12 hours, filter through a celite plug, and analyze via GC-MS. You should observe >80% conversion of the 3-bromotoluene. The chromatogram must show a single major product peak; the appearance of a secondary peak with identical mass indicates ligand degradation or insufficient steric bulk at the C3 position.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of silica gel to remove copper salts. Concentrate under reduced pressure to yield the pure 1-(m-tolyl)-3-alkylpyrazole.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.[Link]

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(8), 3042-3048.[Link]

Optimization

Separation of 5-methyl and 3-methyl pyrazole isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the isolation and characterization of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the isolation and characterization of pyrazole regioisomers.

The separation of 3-methylpyrazole and 5-methylpyrazole is a classic analytical challenge. This guide is designed to move beyond basic protocols by explaining the fundamental chemical causality behind the behavior of these molecules, providing you with self-validating workflows to ensure absolute confidence in your experimental results.

Core Principles: The Tautomerism Dilemma

The most critical concept to understand is annular tautomerism . In their unsubstituted forms, 3-methylpyrazole and 5-methylpyrazole are not distinct, isolable molecules at room temperature; they are the exact same compound in a state of rapid dynamic equilibrium[1]. The proton rapidly shuttles between the N1 and N2 atoms, making physical separation impossible under standard conditions.

To separate the "3-methyl" and "5-methyl" geometries, you must first "fix" the tautomeric state by substituting the N-H bond (e.g., via alkylation, arylation, or acylation). Because the pyrazolide anion is an ambident nucleophile, this derivatization yields a stable mixture of two distinct regioisomers: 1-substituted-3-methylpyrazole and 1-substituted-5-methylpyrazole [2]. Once fixed, these regioisomers can be separated chromatographically based on their differing steric and electronic profiles.

TautomerWorkflow Tautomer 3(5)-Methylpyrazole (Dynamic Tautomeric Mixture) Deriv N-Derivatization (Alkylation/Arylation) Tautomer->Deriv Fixes N-H bond RegioMix Stable Regioisomer Mixture (1,3-isomer + 1,5-isomer) Deriv->RegioMix Ambident reactivity Sep Chromatographic Separation (Normal/Reverse Phase) RegioMix->Sep Resolves based on N2 shielding Iso3 1-Substituted 3-Methylpyrazole Sep->Iso3 Elutes First (NP) Iso5 1-Substituted 5-Methylpyrazole Sep->Iso5 Elutes Second (NP)

Workflow for resolving 3(5)-methylpyrazole tautomers via N-derivatization and chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my unsubstituted 3(5)-methylpyrazole peaks show severe tailing or "bridging" during HPLC analysis? A1: This is a classic symptom of on-column tautomerization. Because the interconversion rate of the tautomers is similar to the chromatographic timescale, the molecules change their retention behavior as they travel through the column. To resolve this, you must either analyze them at extremely low temperatures (which slows the exchange rate) or derivatize the nitrogen to lock the structure[1].

Q2: How does the substitution position affect chromatographic retention on silica gel? A2: The separation is governed by the steric environment surrounding the N2 lone pair . The N2 atom is the primary hydrogen-bond acceptor that interacts with the acidic silanol groups on the silica stationary phase.

  • In the 1,3-isomer , the C3-methyl group is directly adjacent to the N2 atom, sterically shielding the lone pair. This prevents strong hydrogen bonding, causing the 1,3-isomer to elute first (higher

    
    ).
    
  • In the 1,5-isomer , the N2 atom is adjacent to a hydrogen atom (C3-H), leaving the lone pair exposed. This allows for strong hydrogen bonding with the silica, causing the 1,5-isomer to elute second (lower

    
    )[3].
    

Q3: How can I definitively identify which fraction is the 1,3-isomer and which is the 1,5-isomer? A3: Never rely solely on elution order, as solvent effects can occasionally invert retention times. The gold standard for self-validating your separation is 2D-NOESY NMR . If you observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-substituent protons and the methyl protons, you have the 1,5-isomer. If the NOE is between the N-substituent protons and the aromatic C5-proton, you have the 1,3-isomer.

Quantitative Data & Chromatographic Behavior

The following table summarizes the causal relationships between the structural geometry of the fixed isomers and their empirical behavior.

Parameter1-Substituted-3-Methylpyrazole1-Substituted-5-MethylpyrazoleCausality / Mechanistic Rationale
N2 Steric Environment Highly ShieldedExposed / UnshieldedThe C3-methyl group directly compresses the spatial volume around the N2 lone pair.
Normal-Phase Retention Lower Retention (Higher

)
Higher Retention (Lower

)
Shielded N2 reduces hydrogen bonding interactions with acidic surface silanols[3].
Reverse-Phase Retention Higher Retention (Later

)
Lower Retention (Earlier

)
Shielded N2 reduces solvation by the aqueous mobile phase, increasing apparent lipophilicity[4].
Diagnostic NOESY Signal N-Alkyl to C5-H (Aromatic)N-Alkyl to C5-MethylProximity of the N1-substituent to the adjacent C5 or C3 position dictates the NOE transfer.

Troubleshooting Guide: Resolving Co-eluting Isomers

When regioisomers possess highly similar polarities, standard flash chromatography often fails. Use the following logic tree to systematically diagnose and correct co-elution issues.

TroubleshootingTree Issue Issue: Poor Resolution of 1,3- and 1,5-Isomers Check Assess TLC / Analytical HPLC Is ΔRf > 0.1 or Rs > 1.5? Issue->Check Yes Yes: Separation is Possible Check->Yes Good Selectivity No No: Co-elution Occurring Check->No Poor Selectivity ActionYes Optimize Column Loading (Use Dry Loading) Yes->ActionYes ActionNo Modify Selectivity (Change Mobile/Stationary Phase) No->ActionNo

Decision tree for troubleshooting the co-elution of pyrazole regioisomers during chromatography.

Validated Experimental Protocol: Synthesis and Separation

This protocol outlines the regioselective trapping of tautomers and their subsequent separation. It incorporates a self-validating system to ensure that downstream biological or synthetic assays are not compromised by isomeric contamination.

Step 1: N-Alkylation (Trapping the Tautomers)
  • Preparation: Dissolve 3(5)-methylpyrazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Add a mild base (e.g.,

    
    , 1.5 eq) and stir for 15 minutes to generate the ambident pyrazolide anion.
    
  • Alkylation: Dropwise add the alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). Stain with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . You should observe the disappearance of the starting material and the emergence of two closely eluting product spots representing the regioisomer mixture.
    
  • Workup: Quench with deionized water and extract with ethyl acetate. Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over

    
     and concentrate in vacuo.
    
Step 2: Chromatographic Separation
  • Column Preparation: Prepare a normal-phase silica gel column (230-400 mesh).

  • Sample Loading (Critical Step): If the

    
     between the isomers is 
    
    
    
    , do not use liquid loading. The solvent band will cause peak broadening and co-elution. Instead, utilize dry loading : dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate to a free-flowing powder. Load this powder evenly onto the top of the column bed[3].
  • Elution: Elute using a highly shallow, isocratic solvent system (e.g., 5% to 10% EtOAc in Hexanes).

  • Fraction Collection:

    • Fraction A (Faster eluting): 1-Alkyl-3-methylpyrazole.

    • Fraction B (Slower eluting): 1-Alkyl-5-methylpyrazole.

Step 3: Self-Validating NMR Assignment

Before proceeding with any further synthesis, validate the identity of Fraction A and Fraction B.

  • Acquire a 2D-NOESY NMR spectrum for each purified fraction in

    
    .
    
  • Validation Criteria: Confirm the presence of an NOE cross-peak between the N-alkyl protons and the C5-methyl protons to definitively assign the 1,5-isomer. The absence of this peak, coupled with an NOE to the aromatic C5-H singlet, definitively validates the 1,3-isomer.

References

  • Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles - Organic Letters (ACS Publications) -[Link]

  • Separation of 3-Methylpyrazole on Newcrom R1 HPLC column - SIELC Technologies -[Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole - ResearchGate -[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Vilsmeier-Haack Pyrazole Formylation

Status: Operational Ticket ID: VH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the thermal parameters critical to the Vilsmeier-Haack (V...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: VH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the thermal parameters critical to the Vilsmeier-Haack (VH) formylation of pyrazoles. Unlike simple aromatics, pyrazoles possess a unique "pi-excessive" yet "nitrogen-rich" electronic structure that demands precise temperature staging.

Successful formylation at the C4 position requires a three-stage thermal protocol :

  • Reagent Formation (Cold): Controlling the exotherm of the chloroiminium salt formation.

  • Substrate Addition & Substitution (Variable Heat): Overcoming the activation energy of the pyrazole ring without polymerizing the solvent.

  • Hydrolysis (Cold/Buffered): Preventing the degradation of the labile iminium intermediate.

Module 1: The Thermodynamics of Reagent Formation

The Critical Error: Many users mix POCl


 and DMF at room temperature. This is a safety hazard and a quality issue. The reaction is highly exothermic. If the temperature spikes >20°C during mixing, you risk forming "Vilsmeier tar" (polymerized DMF) before the substrate is even added.
Standard Operating Procedure (SOP-VH-01)
  • Cooling: Chill anhydrous DMF to 0–5°C (ice/salt bath) under inert atmosphere (

    
     or Ar).
    
  • Addition: Add POCl

    
     dropwise. Maintain internal temperature <10°C.
    
  • Induction: Stir at 0°C for 30–60 minutes.

    • Visual Check: The solution should turn from colorless to pale yellow. A deep orange/red color at this stage indicates thermal decomposition.

Module 2: Reaction Kinetics & Pyrazole Electronics

Once the reagent is formed, the pyrazole substrate is added. The temperature required to drive the electrophilic aromatic substitution (EAS) at the C4 position is strictly dictated by the substituents on the pyrazole ring.

Optimization Table: Temperature vs. Substituents
Pyrazole Electronic StateSubstituents (Examples)Recommended Temp (

)
TimeTechnical Rationale
Highly Activated -OH, -NH

, -OMe, -NMe

25°C – 60°C 1–4 hStrong electron donors activate the C4 position. High heat causes tarring.
Moderately Activated Alkyl (Methyl, Ethyl), Phenyl70°C – 90°C 4–12 hStandard VH conditions. Heat is needed to overcome the aromatic stability of the pyrazole ring.
Deactivated -Cl, -Br, -CF

, -NO

100°C – 120°C 12–24 hElectron-withdrawing groups reduce nucleophilicity at C4. High energy input required. Warning: Approaches DMF decomposition temp.
Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the thermal gates at each step.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Salt (Vilsmeier Reagent) Reagents->VilsmeierReagent Stage 1: Exothermic Keep < 5°C Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Stage 2: Substitution Add Pyrazole Heat (60-120°C) Product 4-Formylpyrazole Intermediate->Product Stage 3: Hydrolysis Ice/Water + Base pH 7-8

Figure 1: Thermal gating in the Vilsmeier-Haack mechanism. Note the transition from cooling (Stage 1) to heating (Stage 2) and back to cooling (Stage 3).

Module 3: Troubleshooting & FAQs

Q1: My reaction turned into a black, viscous tar. What happened?

Diagnosis: Thermal Runaway / DMF Polymerization. Root Cause:

  • Rapid Addition: Adding POCl

    
     too fast caused a localized temperature spike.
    
  • Overheating: You heated the reaction >100°C for too long. DMF decomposes to dimethylamine and CO at high temperatures; the dimethylamine then cross-reacts.[1] Solution:

  • Control the addition rate strictly.

  • If your substrate requires >100°C (e.g., chloropyrazoles), consider using 1,2-dichloroethane (DCE) as a co-solvent to reflux at a safer, fixed temperature (83°C), or switch to triflic anhydride as a more potent activator at lower temperatures.

Q2: I see the intermediate on TLC, but I get low yield after workup.

Diagnosis: Hydrolysis Failure. Root Cause: The intermediate in VH reactions is an iminium salt, which is stable in acid. If you quench with water but leave the solution acidic (pH < 3), the iminium salt may not fully hydrolyze to the aldehyde, or it may remain water-soluble and be lost in the aqueous waste. Solution:

  • Pour the reaction mixture onto crushed ice.

  • Neutralize slowly with Sodium Acetate (sat. aq.) or NaHCO

    
      to pH 7–8.[2]
    
  • Stir for at least 1–2 hours after quenching. The hydrolysis is not instantaneous.

Q3: Can I formylate N-unsubstituted pyrazoles (NH-pyrazoles)?

Diagnosis: Regioselectivity Issues. Technical Insight: While possible, it is risky. The VH reagent can attack the Nitrogen first, leading to N-formylation. Recommendation: Protect the Nitrogen (e.g., N-methyl, N-benzyl) before attempting C4 formylation. If you must use NH-pyrazoles, expect lower yields and require higher temperatures to rearrange the N-formyl species to C-formyl.

Decision Logic: Troubleshooting Low Yields

Use this flow to diagnose specific failures in your experiment.

TroubleshootingTree Start Issue: Low Yield / No Product CheckTLC Check TLC before workup: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains Yes, SM Remains CheckTLC->SM_Remains SM Present SM_Gone No, SM is Consumed CheckTLC->SM_Gone New Spot Visible TempCheck Did you heat sufficiently? SM_Remains->TempCheck HydrolysisCheck Check Workup pH: Did you neutralize to pH 7-8? SM_Gone->HydrolysisCheck ReagentCheck Was Reagent Active? (Did it turn yellow?) TempCheck->ReagentCheck Yes IncreaseTemp Action: Increase Temp (See Module 2) TempCheck->IncreaseTemp No FreshReagent Action: Dry DMF/Distill POCl3 Restart ReagentCheck->FreshReagent No/Unsure AdjustPH Action: Adjust pH & Stir longer (2h) HydrolysisCheck->AdjustPH No/Too Acidic

Figure 2: Diagnostic logic tree for maximizing yield in Vilsmeier-Haack protocols.

References

  • Vilsmeier-Haack Reaction Mechanism and Overview. Organic Chemistry Portal.[3] Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019.[4] (Demonstrates high-temperature requirements for chloro-pyrazoles). Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Thermal Analysis. (Critical safety data on POCl3/DMF exotherms). Available at: [Link]

  • Vilsmeier–Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005.[5] Available at: [Link]

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Reagent Formation

Topic: Handling Exothermic Addition of POCl in DMF Status: Active Priority: Critical (Thermal Runaway Risk) Audience: Process Chemists, Scale-up Engineers, R&D Scientists Module 1: Critical Safety & Thermodynamics "Why d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Exothermic Addition of POCl in DMF

Status: Active Priority: Critical (Thermal Runaway Risk) Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Module 1: Critical Safety & Thermodynamics

"Why does this reaction explode?"

The formation of the Vilsmeier reagent (chloromethylene)dimethyliminium chloride) is not merely a mixing step; it is a highly exothermic chemical reaction with a distinct thermal runaway potential .[1]

The Thermodynamic Trap: Induction Periods

The most dangerous scenario in Vilsmeier-Haack formation is the Induction Trap .

  • The Scenario: You cool the DMF to -10°C or lower to "be safe" and add POCl

    
     rapidly. No temperature rise is observed.
    
  • The Reality: The reaction kinetics are suppressed by the cold. You are not reacting; you are accumulating unreacted POCl

    
    .
    
  • The Event: As the vessel naturally warms or a critical concentration is reached, the reaction kicks off instantaneously. The accumulated energy releases all at once (adiabatic temperature rise), exceeding the cooling capacity and triggering the decomposition of the Vilsmeier reagent itself (often >50°C), resulting in a violent release of CO, CO

    
    , and HCl gases.
    
Key Thermal Data
ParameterValue / ThresholdImplication
Target Process Temp 0°C to 5°CSafe operating window.
Critical Exotherm Onset > 10°C (during addition)Immediate cooling required.
Decomposition Onset ~50°C - 60°CVilsmeier salt begins decomposing.
Runaway Index High (Class 4/5)Potential for detonation/rapid venting.
Gas Evolution CO, CO

, HCl
Requires high-capacity scrubbing.

Module 2: Operational Protocol (SOP)

"How do I run this safely?"

This protocol utilizes a Self-Validating Control System . You must confirm the reaction is occurring during the addition, not after.

Phase 1: Preparation
  • System: 3-neck round bottom flask, internal thermometer (digital preferred), pressure-equalizing addition funnel, inert gas (N

    
    /Ar) inlet, and an HCl scrubber (NaOH trap).
    
  • Solvent: Anhydrous DMF (Water reacts violently with POCl

    
    , creating a second exotherm source).
    
  • Cooling: Ice/Salt bath or cryostat set to -5°C.

Phase 2: The Controlled Addition
  • Step 1: Charge DMF into the flask and cool to 0°C.

  • Step 2 (Validation Step): Add the first 2-5% of POCl

    
     dropwise.
    
    • Observation: Watch the internal temperature.[2][3][4][5][6][7]

    • Pass Criteria: You should see a sharp, immediate rise of 2-5°C. This confirms the reaction is instantaneous and not accumulating.

    • Fail Criteria: If NO temp rise occurs, STOP . Do not add more. Warm slightly to trigger the reaction of the initial aliquot before proceeding.

  • Step 3: Once the "kick" is observed and temp returns to 0-5°C, proceed with dropwise addition.

  • Step 4: Maintain internal temperature strictly between 0°C and 10°C .

    • Rate Limiting Factor: The cooling capacity of your bath determines your addition rate.

Phase 3: Post-Addition
  • Step 5: Stir at 0-5°C for 30-60 minutes.

  • Step 6: If the solution turns dark orange or black, thermal decomposition has likely occurred (see Troubleshooting).

Module 3: Visualization & Logic

"Visualizing the Hazard Pathways"

Diagram 1: Reaction Mechanism & Thermal Events

This diagram illustrates the desired pathway versus the thermal runaway pathway.

VilsmeierSafety cluster_0 Critical Control Point Start POCl3 + DMF Complex Vilsmeier Reagent (Chloroiminium Salt) Start->Complex Controlled Addn (0-5°C) Runaway THERMAL RUNAWAY (Explosion/Venting) Start->Runaway Accumulation (Too Cold/Fast) Decomp Decomposition (CO + CO2 + HCl) Complex->Decomp Temp > 60°C Product Formylated Product Complex->Product + Substrate

Caption: Figure 1. The bifurcation between safe reagent formation and thermal runaway caused by reagent accumulation.

Diagram 2: Operator Decision Tree

Follow this logic flow during the addition phase.

DecisionTree Start Start POCl3 Addition (First 5%) CheckTemp Did Temp Rise? Start->CheckTemp CheckLimit Is Temp > 10°C? CheckTemp->CheckLimit Yes ActionStop STOP ADDITION (Accumulation Hazard) CheckTemp->ActionStop No (Induction Trap) ActionSlow Pause/Slow Down CheckLimit->ActionSlow Yes ActionProceed Continue Dropwise CheckLimit->ActionProceed No (0-5°C) ActionProceed->CheckLimit Loop until done

Caption: Figure 2. Operational decision tree for the addition of POCl3 to DMF.

Module 4: Troubleshooting & FAQs

Q1: The solution remained clear and cold during the first 10% of addition. What do I do?

Status: DANGER. Diagnosis: You are in the Induction Period . The reagents are mixing but not reacting due to low temperature or insufficient stirring. Action:

  • STOP the addition immediately.

  • Ensure stirring is vigorous.

  • Allow the vessel to warm slightly (remove ice bath briefly) until you see the exotherm "catch up."

  • Only resume cooling and addition once the initial aliquot has reacted and temperature is stable.

Q2: The reaction mixture has turned solid. Is this a failure?

Status: Normal. Diagnosis: The Vilsmeier reagent (chloroiminium salt) is often insoluble in DMF/POCl


 mixtures, especially at high concentrations.
Action: 
  • Do not increase speed to break the solid (friction heat).

  • Add a compatible solvent (e.g., DCM or more DMF) if the protocol allows, or ensure your stirrer motor has sufficient torque to maintain mixing without overheating.

Q3: The mixture turned dark red/black and is evolving gas.

Status: FAILURE / HAZARD. Diagnosis: Thermal decomposition. You exceeded the stability threshold of the Vilsmeier reagent (likely >50-60°C). The gas is CO and dimethylamine.[1] Action:

  • Maximize cooling.

  • Open vent lines fully to the scrubber.

  • Discard the batch. The reagent has degraded and will not perform the formylation effectively; attempting to use it may introduce complex purification issues.

Q4: Can I add the substrate with the POCl (One-Pot)?

Status: Risky. Analysis: While "one-pot" procedures exist, they are discouraged for high-value or large-scale runs. Adding POCl


 to a mixture of DMF + Substrate means you are managing two  exotherms simultaneously (Reagent formation + Formylation).
Recommendation:  Pre-form the Vilsmeier reagent at 0°C first. This separates the thermal events and allows for safer control.

References

  • Organic Syntheses: p-Dimethylaminobenzaldehyde. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953). (Standard procedure for Vilsmeier-Haack). Link

  • Mettler Toledo: Thermal Hazards of the Vilsmeier-Haack Reaction. (Detailed calorimetric data on induction periods and runaway indices). Link

  • Organic Process Research & Development (OPRD): Safety Concerns for MOF Syntheses—Understanding the Behavior of DMF Mixtures. (Discusses DMF/POCl3 decomposition hazards). Link

  • Bretherick's Handbook of Reactive Chemical Hazards: Entry on Phosphorus Oxychloride + DMF. (Authoritative source on chemical incompatibility and explosive potential).[8]

Sources

Troubleshooting

TLC monitoring systems for pyrazole aldehyde synthesis

Technical Support Center: TLC Monitoring Systems for Pyrazole Aldehyde Synthesis Current Status: Operational Ticket ID: PYRZ-ALD-VILS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Monitoring Systems for Pyrazole Aldehyde Synthesis

Current Status: Operational Ticket ID: PYRZ-ALD-VILS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for pyrazole formylation. The synthesis of pyrazole aldehydes—typically via the Vilsmeier-Haack reaction (POCl₃/DMF)—presents a unique set of chromatographic challenges. Unlike standard organic transformations, this reaction proceeds through an ionic iminium salt intermediate which is often invisible or immobile on standard silica plates.

This guide moves beyond basic TLC instructions to address the specific mechanistic artifacts of pyrazole chemistry: basicity-induced tailing , intermediate hydrolysis , and aldehyde-specific visualization .

Module 1: The "Ghost" Intermediate (Vilsmeier-Haack Specifics)

User Issue: "My reaction has been running for 4 hours. The starting material is gone, but I only see a blob at the baseline. Is my product decomposing?"

Technical Diagnosis: You are likely spotting the Vilsmeier intermediate (chloroiminium salt), not the aldehyde product. The aldehyde is only formed after hydrolysis. The intermediate is ionic and highly polar, causing it to stick to the baseline of a silica plate.[1]

The Protocol: The "Mini-Workup" System Do not spot the raw reaction mixture directly onto the plate. You must simulate the reaction quench on a micro-scale to visualize the true progress.

  • Sampling: Take a 10–20 µL aliquot of the reaction mixture using a glass capillary or micropipette.

  • The Quench: Dispense the aliquot into a small vial containing 0.5 mL of saturated aqueous NaHCO₃ (or water). Note: You may see a transient color change or slight effervescence.

  • Extraction: Add 0.5 mL of Ethyl Acetate (EtOAc). Cap and shake vigorously for 10 seconds.

  • Spotting: Allow the layers to separate. Spot the top organic layer onto your TLC plate.

Why this works: This process hydrolyzes the iminium salt into the target aldehyde (


) and extracts it into the organic phase, allowing it to migrate properly on the silica.

Module 2: Resolution & Tailing Control

User Issue: "My spots are streaking (tailing) badly. I can't tell if I have two spots or just one long smear."

Technical Diagnosis: Pyrazoles are nitrogen-containing heterocycles that act as Lewis bases. The silica gel stationary phase contains acidic silanol groups (


). The basic nitrogen of the pyrazole interacts with these acidic sites, causing "drag" or tailing.

The Fix: Mobile Phase Modifiers You must neutralize the acidity of the silica surface.[1]

Standard System Modified System (Anti-Tailing) Application
Hexane / EtOAcHexane / EtOAc + 1% Et₃N General pyrazoles (lipophilic)
DCM / MeOHDCM / MeOH + 1% NH₄OH Polar/Water-soluble pyrazoles

Pro-Tip (The Pre-Wash Method): If adding base to the solvent isn't enough, deactivate the plate before running:

  • Dip the entire blank TLC plate into a solution of 5% Triethylamine (Et₃N) in DCM.

  • Let it dry completely in a fume hood (approx. 5 mins).

  • Spot your sample and run with your standard neutral solvent system.

Module 3: Visualization & Staining

User Issue: "I can't see my product under UV, or I'm unsure which spot is the aldehyde."

Technical Diagnosis: While many aryl-pyrazoles are UV active (254 nm), simple alkyl-pyrazoles may have weak extinction coefficients. Furthermore, UV is non-specific. To confirm the success of a formylation, you need a functional group-specific stain.

Primary Detector: 2,4-DNP (Dinitrophenylhydrazine) [2][3]

  • Target: Aldehydes and Ketones.[4][5][6][7]

  • Result: The pyrazole aldehyde will appear as a distinct Orange/Red spot.

  • Validation: Starting material (pyrazole) will NOT stain orange.

Secondary Detector: Dragendorff’s Reagent

  • Target: Nitrogen heterocycles (Alkaloids/Pyrazoles).

  • Result: Orange/Brown spots on a yellow background.[6]

  • Use Case: If you suspect you lost the aldehyde group but still have the pyrazole ring.

Visualization Workflow Diagram

TLC_Workflow Start Reaction Mixture MiniWorkup Mini-Workup (Aq. NaHCO3 + EtOAc) Start->MiniWorkup Hydrolysis Spotting Spot Organic Layer on Silica Plate MiniWorkup->Spotting Elution Elute with Hex/EtOAc + 1% TEA Spotting->Elution UV_Check UV Visualization (254 nm) Elution->UV_Check Decision Is Spot Visible? UV_Check->Decision Stain_DNP Dip in 2,4-DNP Stain Decision->Stain_DNP Yes/No Stain_Drag Dip in Dragendorff Stain Decision->Stain_Drag If DNP Negative Result_Ald Orange Spot: Aldehyde Confirmed Stain_DNP->Result_Ald + Heat Result_Pyz Brown Spot: Pyrazole Core Present Stain_Drag->Result_Pyz

Caption: Logical workflow for processing Vilsmeier-Haack reaction aliquots to confirm aldehyde formation.

Module 4: Troubleshooting FAQ Matrix

Symptom Probable Cause Corrective Action
Spot stays at baseline Vilsmeier intermediate (salt) wasn't hydrolyzed.Perform Mini-Workup (Module 1) before spotting.
Spot streaks/tails Acid-Base interaction between pyrazole N and Silica.Add 1% Triethylamine to the eluent or use Alumina plates.
Multiple spots after workup Partial hydrolysis or "dimer" formation.Check pH of quench. Ensure pH is neutral/slightly basic (7-8). Strong acid can protonate the pyrazole N.
Product is UV silent Lack of conjugation in alkyl-pyrazoles.Use 2,4-DNP stain .[3][4][5] It relies on the aldehyde reactivity, not UV absorbance.
Starting Material Co-elutes Polarity difference is too small.Run a 2D TLC or change solvent selectivity (e.g., swap EtOAc for Acetone/DCM).

References & Validated Sources

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Section 2.31: Thin-Layer Chromatography. (Standard reference for mobile phase modification and tailing prevention).

  • Merck KGaA, Darmstadt, Germany . TLC Visualization Reagents. (Authoritative source for DNP and Dragendorff stain preparation).

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. (Foundational text on the mechanism and intermediate stability).

  • Reach Devices . TLC Stains and Recipes. (Practical recipes for 2,4-DNP and Dragendorff reagents).

  • BenchChem Technical Support . Troubleshooting the Vilsmeier-Haack Reaction. (Specific protocols for quenching Vilsmeier intermediates).

Sources

Reference Data & Comparative Studies

Validation

FTIR Characterization of the Pyrazole-4-Carbaldehyde Formyl Group: A Comparative Guide to Sampling Techniques

As a Senior Application Scientist in drug development, I frequently encounter pyrazole-4-carbaldehydes. These compounds are critical intermediates—often synthesized via the Vilsmeier-Haack reaction—that serve as precurso...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter pyrazole-4-carbaldehydes. These compounds are critical intermediates—often synthesized via the Vilsmeier-Haack reaction—that serve as precursors for biologically active Schiff bases, chalcones, and molecular hybrids. Accurate structural confirmation relies heavily on Fourier Transform Infrared (FTIR) spectroscopy.

However, the formyl group (-CHO) in these heterocycles behaves fundamentally differently than typical aliphatic aldehydes. This guide explores the mechanistic causality behind these spectral shifts and objectively compares the performance of Attenuated Total Reflectance (ATR) versus traditional KBr pellet transmission for characterizing these crucial intermediates.

Mechanistic Causality: The Electronic Environment of the Formyl Group

In a standard aliphatic aldehyde, the C=O stretching frequency typically manifests between 1740 and 1720 cm⁻¹. However, in pyrazole-4-carbaldehyde derivatives, this peak undergoes a significant bathochromic shift (lower wavenumber), typically appearing between 1640 and 1685 cm⁻¹ [1].

The causality behind this shift is rooted in the molecule's electronic environment:

  • Strong Mesomeric Effect (Conjugation): The pyrazole ring is a highly electron-donating heteroaromatic system, with the 4-position being the most electron-rich carbon. The delocalization of π-electrons from the pyrazole nitrogen atoms into the formyl carbonyl group increases the single-bond character of the C=O bond. A weaker bond corresponds to a lower force constant, which directly lowers the stretching frequency[2].

  • Intermolecular Hydrogen Bonding: In derivatives lacking a substituent at the 1-position (e.g., 1H-pyrazole-4-carbaldehydes), the acidic pyrazole N-H group acts as a strong hydrogen bond donor to the formyl oxygen of an adjacent molecule. This hydrogen bonding further lengthens and weakens the C=O bond, pushing the stretch as low as 1641 cm⁻¹[3].

Quantitative Spectral Data Comparison

To establish a reliable baseline for your own structural characterization, I have consolidated the characteristic FTIR peaks of various pyrazole-4-carbaldehyde derivatives from peer-reviewed literature into the comparative matrix below.

Compound DerivativeC=O Stretch (cm⁻¹)Formyl C-H Stretch (cm⁻¹)Other Key Diagnostic Peaks (cm⁻¹)Sampling MethodRef
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1682.02990.7 (Overlap)C=N: 1626.1KBr Pellet[2]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1670.02854.2, 2798.3C=N: 1586.0KBr Pellet[4]
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 1667.02826.0, 2748.0C=C: 1560.0Neat (ATR/Film)[5]
3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde 1641.02865.0N-H: 3181.0KBr Pellet[3]

Comparing FTIR Sampling Alternatives: ATR vs. KBr Pellet

When analyzing solid pyrazole-4-carbaldehydes, researchers must choose between ATR-FTIR and KBr transmission. Here is an objective comparison of their performance for this specific chemical class:

Performance MetricAttenuated Total Reflectance (ATR)KBr Pellet (Transmission)
Sample Preparation None required (Direct application).Requires grinding with anhydrous KBr (1:100 ratio).
Polymorph Preservation Excellent. No mechanical stress is applied to the crystal lattice.Poor. High grinding pressure can induce polymorphic shifts.
Moisture Interference Minimal. High. KBr is highly hygroscopic; absorbed water masks the N-H region.
C=O Peak Resolution High, though relative intensity may slightly decrease at higher wavenumbers.Very High, provides standard relative intensities for legacy database matching.
Best Use Case Rapid reaction monitoring, polymorphic studies, and N-H hydrogen bonding analysis.Highly quantitative analysis and legacy spectral matching.

Causality in Technique Selection: If your goal is to observe the N-H stretch (~3180 cm⁻¹) to confirm a 1H-pyrazole structure[3], KBr pellets can be highly problematic. Absorbed atmospheric moisture in the KBr matrix results in a broad O-H stretch around 3400–3200 cm⁻¹, which can completely mask the critical N-H signal. Therefore, ATR-FTIR is the superior alternative for evaluating hydrogen-bonding dynamics in these heterocycles.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness in your spectral data, every FTIR workflow must operate as a self-validating system. The following protocol for ATR-FTIR analysis includes built-in internal controls to prevent false positives during reaction monitoring (e.g., verifying the completion of a Vilsmeier-Haack formylation).

Step 1: Background Acquisition

  • Action: Collect a background spectrum of the empty ATR crystal (Diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: This accounts for atmospheric CO₂ and water vapor, ensuring that peaks around 2300 cm⁻¹ or 3600 cm⁻¹ are not misinterpreted as sample signals.

Step 2: Sample Application & Pressure

  • Action: Apply 1–2 mg of the solid pyrazole-4-carbaldehyde directly onto the center of the crystal. Lower the ATR anvil to apply consistent pressure.

  • Causality: Solid samples require intimate contact with the crystal to ensure the infrared evanescent wave penetrates the sample adequately. Poor contact results in spectral distortion and low signal-to-noise ratios.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Step 4: Internal Validation (The "Self-Validating" Step)

  • Action: Before looking for the formyl peak, verify the presence of the pyrazole skeletal C=N stretch (1550–1626 cm⁻¹) [2].

  • Causality: This serves as your internal reference. If this peak is absent, the sample is either heavily degraded or the pyrazole ring failed to form. Only proceed to Step 5 if the heterocycle backbone is confirmed.

Step 5: Formyl Confirmation

  • Action: Evaluate the spectrum for the highly conjugated C=O stretch (1640–1685 cm⁻¹ ) and the characteristic formyl C-H stretching doublet caused by Fermi resonance (~2850 cm⁻¹ and ~2750 cm⁻¹ )[5]. The complete disappearance of the precursor hydrazone N-H/C=N peaks confirms a successful formylation.

Workflow Visualization

FTIR_Workflow Synthesis Vilsmeier-Haack Formylation (Hydrazone Precursor) Sampling FTIR Sampling (ATR or KBr Pellet) Synthesis->Sampling Analysis Spectral Analysis: C=O peak at 1640-1685 cm⁻¹? Sampling->Analysis Valid Product Validated (Conjugated Formyl Confirmed) Analysis->Valid  Yes Invalid Reaction Incomplete (Hydrazone Retained) Analysis->Invalid  No

Workflow for validating pyrazole-4-carbaldehyde synthesis via FTIR.

References

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: Semantic Scholar URL
  • Synthesis of Novel Pyrazole Acetals of Andrographolide and Isoandrographolide as Potent Anticancer Agents Source: The Royal Society of Chemistry URL
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)
  • 3-(3,5-Difluorophenyl)
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL

Sources

Comparative

Comparative Guide: Mass Spectrometric Differentiation of 1-(m-Tolyl) Pyrazoles

Topic: Mass Spectrometry Fragmentation of 1-(m-tolyl) Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 1-(m-tolyl) Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the regiochemistry of N-arylpyrazoles is critical for bioactivity, particularly in p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs). However, synthetic pathways often yield mixtures of regioisomers—specifically 1-(o-tolyl) , 1-(m-tolyl) , and 1-(p-tolyl) pyrazoles—which are difficult to distinguish by standard low-resolution MS due to identical molecular weights (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Da).

This guide provides a technical comparison of the fragmentation dynamics of 1-(m-tolyl) pyrazole against its ortho and para isomers.[1] It establishes the meta-isomer not merely as a passive analyte but as a distinct mechanistic entity characterized by the absence of ortho-proximity effects and a fragmentation profile dominated by benzyl-type radical stability.[1]

Chemical Identity & Structural Context

The focus of this guide is the 1-(3-methylphenyl)-1H-pyrazole .[1] Unlike C-methylated pyrazoles, the methyl group here is located on the N-phenyl ring at the meta position relative to the C-N bond connecting the two aromatic systems.[1]

  • Molecular Formula:

    
    [2]
    
  • Exact Mass: 158.0844 Da[1]

  • Key Structural Feature: The meta positioning prevents direct intramolecular interaction between the methyl group and the pyrazole nitrogen lone pair, a phenomenon that defines the ortho isomer.

Comparative Analysis: m-Tolyl vs. Alternatives (o/p-Tolyl)

The primary challenge in analyzing 1-(m-tolyl) pyrazole is distinguishing it from its isomers.[1] The table below summarizes the diagnostic performance of Electron Ionization (EI) MS for these "alternatives."

Table 1: Diagnostic Ion Abundance Comparison (70 eV EI)
Feature1-(m-tolyl) Pyrazole (Target)1-(o-tolyl) Pyrazole (Alternative)1-(p-tolyl) Pyrazole (Alternative)
Molecular Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High (Base Peak) . The radical cation is stable due to delocalization.[1]Medium . Often depleted by rapid H-loss.[1]High . Similar to meta.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(m/z 157)
Medium/Low . Forms a benzyl-type cation but lacks cyclization stabilization.[1]Very High . Forms a stable fused tricyclic ion (diazafluorene-type) via the "Ortho Effect."[1]Medium . Benzylic stabilization only.[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(m/z 131)
Significant . Characteristic pyrazole ring cleavage.[3]Low . Suppressed by the dominant H-loss channel.[1]Significant . Indistinguishable from meta.
Differentiation Factor Identified by absence of ortho markers and ratio of m/z 158/157.[1]Identified by dominance of m/z 157 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Difficult to distinguish from meta without high-res MS or chromatography.[1]

Mechanistic Deep Dive: The Causality of Fragmentation

To interpret the spectrum of 1-(m-tolyl) pyrazole, one must understand the causality behind its specific bond cleavages.[1] Unlike the ortho isomer, which undergoes a "proximity effect" driven cyclization, the m-tolyl isomer follows a pathway dictated by radical stability and ring strain.

Pathway A: The "Meta-Stability" Route (Dominant)

In the meta isomer, the methyl group is electronically coupled to the pyrazole ring but sterically isolated.

  • Ionization: Removal of an electron yields the radical cation

    
     (m/z 158).
    
  • H-Atom Loss: Loss of a hydrogen atom from the methyl group creates a benzylic cation.[1] However, unlike the ortho isomer, this cation cannot cyclize onto the pyrazole nitrogens to form a stable 6-5-5 fused ring system.[1] Consequently, the intensity of the m/z 157 peak is lower than in the ortho case.

  • HCN Elimination: The pyrazole ring is the "weak link" for skeletal cleavage.[1] The molecular ion undergoes a retro-1,3-dipolar cycloaddition-type cleavage, ejecting neutral HCN (27 Da) to form the azirine-like or rearranged species at m/z 131 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
Pathway B: The "Ortho-Effect" (The Alternative's Signature)

Understanding the m-tolyl spectrum requires understanding what it is not.[1]

  • The Alternative: In 1-(o-tolyl) pyrazole, the methyl hydrogens are spatially close to the N2 nitrogen of the pyrazole.

  • The Mechanism: A specific 1,5-hydrogen shift occurs, followed by loss of H and ring closure. This creates a highly stable, rigid tricyclic ion.

  • The Result: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     becomes the base peak (or near base peak), drastically changing the spectral fingerprint. The m-tolyl isomer cannot  access this low-energy stabilization channel.
    

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagram illustrates the divergent pathways between the m-tolyl target and the o-tolyl alternative, highlighting the structural reasons for their spectral differences.

FragmentationPathways M_meta 1-(m-tolyl)pyrazole [M]+• m/z 158 (Target) Benzyl_meta [M-H]+ m/z 157 Benzylic Cation (No Cyclization) M_meta->Benzyl_meta -H• (Benzylic cleavage) HCN_loss [M-HCN]+• m/z 131 Ring Cleavage (Significant) M_meta->HCN_loss -HCN (Ring contraction) M_ortho 1-(o-tolyl)pyrazole [M]+• m/z 158 (Alternative) M_ortho->HCN_loss -HCN (Minor pathway) Cyclic_ortho [M-H]+ m/z 157 Fused Tricyclic Cation (High Stability/Intensity) M_ortho->Cyclic_ortho -H• (Ortho-Effect Cyclization) Ph_cation [C6H5]+ m/z 77 Phenyl Cation HCN_loss->Ph_cation Further fragmentation

Caption: Comparative fragmentation showing the unique cyclization pathway accessible only to the ortho-isomer (Red), contrasted with the standard cleavage pathways of the meta-isomer (Blue).

Experimental Protocol: Self-Validating Identification

To reliably identify 1-(m-tolyl) pyrazole, follow this protocol. It includes a "self-validation" step using relative ion ratios to confirm the isomer identity.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to ~10 µg/mL for direct infusion or GC-MS injection.

Step 2: Instrument Configuration (GC-EI-MS)
  • Inlet Temperature: 250°C (Ensures rapid volatilization without thermal degradation).[1]

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Ionization: Electron Ionization (EI) at 70 eV .[1][4][5][6]

    • Note: 70 eV is the standard for library comparison.[1] Lower energies (e.g., 20 eV) may suppress fragmentation, making isomer differentiation harder.

Step 3: Data Acquisition & Validation
  • Acquire Spectrum: Scan range m/z 40–200.[1]

  • Check Molecular Ion: Confirm ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at m/z 158.
    
  • Calculate Ratio (Validation Step):

    
    
    
    • If R > 0.8: Suspect 1-(o-tolyl) (Ortho effect dominates).[1]

    • If R < 0.5: Consistent with 1-(m-tolyl) or 1-(p-tolyl) .

  • Check for m/z 131:

    • Presence confirms the pyrazole ring integrity prior to fragmentation.

    • Absence suggests a different heterocyclic core (e.g., imidazole).

References

  • NIST Mass Spectrometry Data Center. (2023).[1][7] Mass Spectrum of 1H-Pyrazole, 3-methyl-5-phenyl- (Isomer Analog). National Institute of Standards and Technology.[1] Link

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1][8] Link

  • Saad, E. F., et al. (1998).[4] Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Link

  • Holzer, W., et al. (2008). Differentiation of regioisomeric N-alkyl- and N-aryl-pyrazoles by NMR and MS.
  • BenchChem. (2025).[1] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Link

Sources

Validation

A Comparative Guide to the Melting Points of 5-methyl-1-(m-tolyl)pyrazole and 5-methyl-1-(p-tolyl)pyrazole Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the characterization of novel chemical entities, fundamental physical properties such as the melting point serve as a critical first-line indica...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the characterization of novel chemical entities, fundamental physical properties such as the melting point serve as a critical first-line indicator of purity and identity. For positional isomers, subtle changes in molecular structure can lead to significant and informative differences in these properties. This guide provides an in-depth comparison of two such isomers: 5-methyl-1-(m-tolyl)pyrazole and 5-methyl-1-(p-tolyl)pyrazole.

While specific experimental data for these exact compounds is sparse in readily available literature, this guide will establish a strong predictive framework based on well-documented physicochemical principles. We will explore the causal relationship between substituent position, molecular symmetry, and crystal lattice energy. Furthermore, we will provide a comprehensive, self-validating experimental protocol for researchers to determine these values with high fidelity in their own laboratories.

Part 1: Theoretical Analysis: The Influence of Isomerism on Crystal Packing and Melting Point

The primary determinant of a molecular solid's melting point is the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For isomers, which share the same molecular formula and weight, the nature and strength of these forces are dictated by how efficiently the molecules can pack together. This packing efficiency is, in turn, heavily influenced by molecular symmetry.

An empirical principle, first articulated by Thomas Carnelley in 1882, states that higher molecular symmetry is associated with a higher melting point.[1][2] More symmetrical molecules can arrange themselves into a more compact, stable, and ordered crystal lattice.[3][4] This tighter packing maximizes the surface area for intermolecular van der Waals interactions, thus increasing the overall lattice energy. Consequently, more thermal energy is required to disrupt this stable arrangement and induce melting.[1][5]

  • 5-methyl-1-(p-tolyl)pyrazole (para-isomer): The para-substitution of the methyl group on the tolyl ring lends the molecule a more linear, regular, and symmetrical geometry. This shape is conducive to efficient packing in a crystal structure, akin to stacking uniform bricks.[6] This efficient arrangement is expected to result in stronger intermolecular forces.

  • 5-methyl-1-(m-tolyl)pyrazole (meta-isomer): The meta-substitution disrupts this linearity, creating a more angular or "kinked" structure. This asymmetry hinders the molecule's ability to pack tightly, leading to a less ordered crystal lattice with more empty space.[5][6] The resulting intermolecular forces are expected to be weaker compared to the para-isomer.

Prediction: Based on this foundational principle, 5-methyl-1-(p-tolyl)pyrazole is predicted to have a markedly higher melting point than its meta-substituted counterpart. This difference is attributed almost entirely to the enthalpic effects of a more stable crystal lattice formed by the more symmetrical para isomer.[1][7]

G cluster_meta 5-methyl-1-(m-tolyl)pyrazole cluster_para 5-methyl-1-(p-tolyl)pyrazole m_struct Asymmetric Structure m_packing Inefficient Crystal Packing m_struct->m_packing leads to m_mp Lower Expected Melting Point m_packing->m_mp results in p_struct Symmetrical, Linear Structure p_packing Efficient Crystal Packing p_struct->p_packing allows for p_mp Higher Expected Melting Point p_packing->p_mp results in

Caption: Relationship between molecular symmetry and expected melting point.

Part 2: Experimental Protocol for Melting Point Determination

To validate the theoretical prediction, the following protocol outlines a rigorous method for determining the melting points of the two isomers using a standard digital melting point apparatus (e.g., a Mel-Temp).[8] This procedure is designed to ensure accuracy and reproducibility.

Methodology
  • Sample Preparation:

    • Ensure the synthesized pyrazole samples are completely dry, as residual solvent can act as an impurity and cause melting point depression.[9]

    • Place a small amount of the crystalline sample onto a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula to ensure uniform packing.

    • Load a capillary tube by pressing its open end into the powder pile. The sample height should be 2-3 mm for optimal heat transfer.[9][10]

    • Pack the sample tightly into the closed end of the tube by tapping it on a hard surface or by dropping it down a long glass tube.[9]

  • Instrument Calibration (Self-Validation):

    • Prior to measurement, verify the apparatus's accuracy using certified melting point reference standards (e.g., those from USP).[10]

    • Select at least two standards that bracket the expected melting range of your compounds.

    • If the measured values deviate from the certified values, a calibration correction curve must be applied to all subsequent readings.

  • Measurement - Trial Run:

    • Insert the packed capillary tube into the heating block.

    • Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. This prevents unnecessary time spent on the precise measurement.

    • Record the approximate temperature at which melting occurs. Allow the apparatus to cool significantly before the next step.

  • Measurement - Accurate Determination:

    • Use a fresh, new sample in a new capillary tube for each precise measurement. Never reuse a previously melted sample.[9]

    • Rapidly heat the block to a temperature approximately 20 °C below the approximate melting point found in the trial run.

    • Reduce the heating rate to a slow and steady 1-2 °C per minute .[10] This slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring a precise reading.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T2).

    • The melting point is reported as the T1-T2 range.

    • Repeat the measurement with a fresh sample at least twice to ensure reproducibility. Consistent values should agree within 1 °C.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load calibrate Calibrate Apparatus with Standards load->calibrate fast_run Perform Rapid Trial Run (~10°C/min) to find approximate M.P. calibrate->fast_run cool Cool Apparatus fast_run->cool slow_run Perform Slow Run (1-2°C/min) starting 20°C below approx. M.P. cool->slow_run record Record T1 (first droplet) and T2 (all liquid) slow_run->record end End: Report M.P. as T1-T2 Range record->end

Caption: Workflow for accurate melting point determination.

Part 3: Expected Results and Data Interpretation

The experimental data should be recorded systematically to allow for clear comparison.

Table 1: Expected Experimental Melting Point Data

CompoundPredicted SymmetryExpected M.P.Observed M.P. Range (°C)Purity Indication
5-methyl-1-(m-tolyl)pyrazoleAsymmetricLower(Record experimental T1-T2)Sharp range (e.g., 1-2°C) implies high purity.
5-methyl-1-(p-tolyl)pyrazoleSymmetricalHigher(Record experimental T1-T2)Broad range (>3°C) implies impurities.

A pure, crystalline organic compound typically exhibits a sharp melting range of 0.5-1.5 °C. A broad or depressed melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[11] The experimental results are expected to confirm that the para-isomer has a higher melting point than the meta-isomer, validating the principles of molecular symmetry and crystal packing.

Conclusion

The positional isomerism between 5-methyl-1-(m-tolyl)pyrazole and 5-methyl-1-(p-tolyl)pyrazole provides a classic illustration of structure-property relationships in organic chemistry. Due to its greater molecular symmetry, the p-tolyl isomer is predicted to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces and a consequentially higher melting point. This guide provides both the theoretical framework to understand this phenomenon and a rigorous experimental protocol to verify it. Accurate determination and comparison of melting points remain an indispensable, accessible, and data-rich technique for the characterization and purity assessment of synthesized compounds.

References

Sources

Comparative

Comparison Guide: X-ray Crystallography &amp; Structural Analysis of 1-Aryl-5-Methylpyrazole-4-Carbaldehydes

Executive Summary & Scientific Context In the realm of fragment-based drug design, the pyrazole-4-carbaldehyde scaffold is a privileged intermediate. However, the positional isomerism—specifically the difference between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the realm of fragment-based drug design, the pyrazole-4-carbaldehyde scaffold is a privileged intermediate. However, the positional isomerism—specifically the difference between 1-aryl-5-methyl and 1-aryl-3-methyl substitution—dramatically alters the physicochemical landscape of the molecule.

This guide provides an objective technical comparison of 1-aryl-5-methylpyrazole-4-carbaldehydes against their 3-methyl isomers and unsubstituted analogs. The core distinction lies in the supramolecular topography : the 5-methyl group introduces significant steric strain against the N1-aryl moiety, forcing a non-planar conformation that disrupts


-

stacking but creates unique hydrophobic pockets for protein binding.
Key Technical Differentiators
Feature1-Aryl-5-Methyl (Target) 1-Aryl-3-Methyl (Alternative) Impact on Drug Design
N1-Aryl Torsion High (>45°) due to steric clash with 5-Me.Low (<20°) ; often coplanar.5-Me analogs fit "twisted" binding pockets; 3-Me analogs are flat intercalators.
Crystal Packing Driven by weak C-H...O and C-H...

forces.
Dominated by strong

-

stacking
.
5-Me solids are often more soluble due to lower lattice energy.
Synthesis Requires direct formylation of 1,5-dimethylpyrazole.One-pot Vilsmeier-Haack from hydrazones.5-Me synthesis is more step-intensive but yields higher regiopurity.

Synthesis & Regiocontrol Protocols

The primary challenge in accessing the 5-methyl data set is the regioselectivity of the Vilsmeier-Haack (V-H) reaction. Standard V-H conditions on acetophenone hydrazones favor the 3-methyl isomer. To obtain the 5-methyl target, a pre-cyclized substrate is required.

Comparative Synthesis Workflow

The following DOT diagram illustrates the divergent pathways to access the target (5-Me) vs. the alternative (3-Me).

SynthesisPath Start Aryl Hydrazine Diketo 1,3-Diketone (Acetylacetone) Start->Diketo Condensation Hydrazone Acetophenone Hydrazone Start->Hydrazone + Acetophenone PreCyclized 1-Aryl-5-Methylpyrazole (Pre-formed Ring) Diketo->PreCyclized Cyclization Alt ALTERNATIVE: 1-Aryl-3-Methyl- pyrazole-4-CHO Hydrazone->Alt + VH Reagent (Cyclization + Formylation) Target TARGET: 1-Aryl-5-Methyl- pyrazole-4-CHO PreCyclized->Target + VH Reagent (C4 Formylation) VH_Reagent Vilsmeier Reagent (POCl3 + DMF)

Figure 1: Divergent synthetic pathways. The 5-methyl target requires a stepwise approach to guarantee regiochemistry, whereas the 3-methyl alternative is often the thermodynamic product of direct hydrazone cyclization.

Validated Protocol: Formylation of 1-Phenyl-5-Methylpyrazole

Use this protocol to generate the 5-methyl crystals for comparison.

  • Reagent Prep: In a flame-dried flask, add anhydrous DMF (10.0 mL) and cool to 0°C. Dropwise add POCl

    
     (3.0 eq) under N
    
    
    
    . Stir 20 min to generate the chloroiminium salt (Vilsmeier reagent).
  • Addition: Dissolve 1-phenyl-5-methylpyrazole (1.0 eq) in minimal DMF and add dropwise to the cold reagent.

  • Reaction: Heat to 80–90°C for 4–6 hours. Critical Check: Monitor TLC (Ethyl Acetate:Hexane 3:7). The starting material spot (high R

    
    ) should disappear, replaced by a lower R
    
    
    
    aldehyde spot.
  • Hydrolysis: Pour the viscous mixture onto 200g crushed ice. Neutralize to pH 7–8 with saturated Na

    
    CO
    
    
    
    .
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/DMF (2:1) slow evaporation to obtain X-ray quality monoclinic needles.

Crystallographic Data Analysis[1][2][3][4][5]

The following data compares the structural metrics of the 5-methyl target against the 3-methyl alternative and the unsubstituted parent.

Table 1: Unit Cell & Geometric Parameters

Data aggregated from comparative studies of pyrazole-4-carbaldehydes.

Parameter1-Phenyl-5-Methyl- (Target Class)1-Phenyl-3-Methyl- (Alternative)1-Phenyl- (Unsubstituted)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group




(

)
~8.62~10.5011.16

(

)
~7.17~14.205.08

(

)
~22.92~8.4015.30

(Angle)
99.17°95.40°111.13°
Dihedral Angle (N1-Ph vs Pyrazole)45.99° – 73.67° 5.0° – 18.0° 10.14°
Aldehyde Torsion (O-C-C-C)6.4° (Slight twist)~0° (Coplanar)179.3° (Coplanar)

Data Interpretation: The Dihedral Angle is the critical differentiator. In the 5-methyl derivatives, the steric repulsion between the methyl group at C5 and the ortho-protons of the N1-phenyl ring prevents coplanarity. This forces the phenyl ring to twist significantly (~46–74°). In contrast, the 3-methyl and unsubstituted variants remain nearly planar, facilitating dense


-stacking.

Supramolecular Architecture & Packing

Understanding the packing forces is essential for predicting solubility and bioavailability.

The "Twist" Effect (5-Methyl)

In 1-aryl-5-methyl derivatives, the twisted conformation prevents the formation of continuous


-stacked columns. Instead, the lattice is stabilized by:
  • C-H...O Hydrogen Bonds: The formyl oxygen acts as a bifurcated acceptor for aromatic protons.

  • C-H...

    
     Interactions:  The methyl protons often interact with the face of the phenyl ring of an adjacent molecule (T-shaped stacking).
    
The "Planar" Effect (3-Methyl/Unsubstituted)

The 3-methyl isomers pack in sheets.

  • Centroid-Centroid Distance: Typically < 3.8

    
     (indicating strong 
    
    
    
    -overlap).
  • Motif: Inversion dimers linked by

    
     hydrogen bond loops are common.
    
Workflow: X-ray Structure Refinement

Use this workflow to validate your own crystal data against the standards above.

XrayWorkflow Step1 Crystal Selection (0.3 x 0.3 x 0.15 mm) Step2 Diffraction (Mo Kα) Collect >3000 reflections Step1->Step2 Step3 Data Reduction (CrysAlis PRO / SAINT) Step2->Step3 Decision Check R_int < 0.06? Step3->Decision Decision->Step1 Fail (Recrystallize) Solve Structure Solution (SHELXT / Direct Methods) Decision->Solve Pass Refine Refinement (SHELXL) Locate H-atoms Solve->Refine Check Check Dihedral Angle (N1-Phenyl vs Pyrazole) Refine->Check ResultA Angle > 45° Confirms 5-Methyl Regioisomer Check->ResultA ResultB Angle < 20° Suspect 3-Methyl Isomer Check->ResultB

Figure 2: Crystallographic decision tree. The dihedral angle serves as a structural diagnostic tool to confirm regiochemistry.

References

  • Asiri, A. M., et al. (2012). "1-Phenyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1088.

    • Significance: Establishes the baseline planar structure of the unsubstituted parent.
  • Shahani, T., et al. (2011). "3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde."[2] Acta Crystallographica Section E, 67(10), o2646.

    • Significance: Demonstrates the steric twist (73.67° dihedral angle) caused by 5-position substitution.
  • Girisha, K. S., et al. (2010). "Synthesis and biological activity of new pyrazole derivatives."[2] European Journal of Medicinal Chemistry. (Cited within Shahani et al. for synthesis protocol).[3]

    • Significance: Provides the synthetic grounding for the 5-chloro/5-phenoxy precursors.
  • Sunitha, V. M., et al. (2016). "3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[1] IUCrData, 1, x161593.[4]

    • Significance: Highlights the C-H...O hydrogen bonding networks in 5-substituted variants.

Sources

Validation

Elemental Analysis Guide: Validation of C₁₃H₁₄N₂O (Melatonin)

Executive Summary In pharmaceutical development, the validation of small molecule stoichiometry is the gatekeeper of chemical integrity. This guide focuses on C₁₃H₁₄N₂O , ubiquitously known as Melatonin (N-acetyl-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the validation of small molecule stoichiometry is the gatekeeper of chemical integrity. This guide focuses on C₁₃H₁₄N₂O , ubiquitously known as Melatonin (N-acetyl-5-methoxytryptamine).[1] While High-Resolution Mass Spectrometry (HRMS) has revolutionized identity confirmation, Combustion Elemental Analysis (CHN) remains the "referee" method for establishing bulk purity and solvate stoichiometry.

This guide provides a rigorous theoretical framework, a comparative analysis of validation techniques, and a self-validating experimental protocol designed to meet the strict


 tolerance mandated by the Journal of Organic Chemistry and FDA submission standards.

Part 1: The Theoretical Baseline

Before any experimental validation, the theoretical mass percentages must be established using the most current IUPAC atomic weights. Precision here dictates the accuracy of your error analysis.

Target Molecule: Melatonin Formula: C₁₃H₁₄N₂O Structure: Indole scaffold with N-acetyl and 5-methoxy functionalization.

Molar Mass Calculation (IUPAC 2024 Standards)

Note: Atomic weights are sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).

ElementCountAtomic Weight ( g/mol )Total Mass contribution
Carbon (C) 1312.011156.143
Hydrogen (H) 141.00814.112
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
TOTAL (MW) 214.268 g/mol
Theoretical Composition (% w/w)

These values represent the "True Value" (


) against which experimental data (

) will be judged.
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Oxygen:

    
    
    

Part 2: Comparative Analysis of Validation Methods

In modern drug development, a dichotomy exists between Combustion Analysis (CHN) and High-Resolution Mass Spectrometry (HRMS) . While often used interchangeably for "identity," they measure fundamentally different properties.

Performance Matrix: CHN vs. HRMS

The following table contrasts these methods specifically for C₁₃H₁₄N₂O validation.

FeatureMethod A: Combustion Analysis (CHN)Method B: HRMS (Orbitrap/Q-TOF)
Primary Output Weight % of Elements (Bulk Property)Exact Mass (

) & Isotopic Pattern
Purity Insight Quantitative: Detects non-volatile impurities (salts, silica) and solvates.Qualitative: Excellent for trace impurities; poor for bulk purity (ionization bias).
Sample Req. Milligrams (1–5 mg). Destructive.Nanograms. Non-destructive (mostly).
Precision Limit

to

absolute deviation.

ppm mass accuracy.
Blind Spot Cannot distinguish isomers (e.g., Melatonin vs. 1,3-Diphenylurea derivatives)."Fly-over" effect: Inorganic salts/solvents may not ionize.
Regulatory Role Gold Standard for stoichiometry & solvent content.Gold Standard for molecular formula confirmation.
Strategic Recommendation
  • Use HRMS to confirm you have synthesized C₁₃H₁₄N₂O and not a byproduct.

  • Use CHN to prove the sample is >99% pure and free of trapped solvents or inorganic salts. A correct HRMS with a failed CHN usually indicates a "dirty" bulk sample.

Part 3: Experimental Protocol (Self-Validating CHN)

Objective: Determine %C, %H, %N of Melatonin with


 accuracy.
Instrument:  Flash 2000 / PerkinElmer 2400 Series II (or equivalent).
Pre-Analysis Preparation (The "Hidden" Variable)

Most CHN failures for Melatonin arise from its hygroscopic nature or trapped solvents, not synthesis errors.

  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Melatonin melts at ~117°C; avoid temperatures >60°C to prevent sublimation or decomposition.

  • Homogenization: Recrystallized samples must be lightly crushed. Large crystals cause incomplete combustion ("flash" effect).

The Gravimetric Protocol

Precision in weighing is the rate-limiting step for accuracy.

  • Balance: Use a Mettler Toledo XP6 or equivalent microbalance (readability

    
    ).
    
  • Taring: Tare the tin capsule before adding the sample. Do not touch capsules with bare hands (oils contain Carbon).

  • Target Weight: Weigh 2.000 mg ± 0.200 mg .

    • Why? Too little (<1mg) amplifies weighing errors. Too much (>3mg) risks saturating the detector or incomplete combustion.

Calibration & QC (The Self-Validating Step)

Before running the unknown, run a "K-factor" determination using a certified standard.

  • Standard: Acetanilide (C₈H₉NO) is preferred over Sulfanilamide for Melatonin due to similar C/N ratios.

  • Acceptance Criteria: The standard must read within

    
     of its theoretical value. If the standard fails, the instrument is not ready.
    
Combustion Parameters
  • Oxidation Furnace: 980°C (Ensures complete oxidation of the indole ring).

  • Reduction Furnace: 640°C (Reduces NOₓ gases to N₂).

  • Carrier Gas: Helium (Grade 5.0 purity).

  • Oxygen Injection: 250 mL/min for 5 seconds (Dynamic Flash).

Part 4: Data Interpretation & Troubleshooting

The standard for publication (ACS Guidelines) and purity verification is a deviation of


  from the theoretical value.
The Calculation of Error


  • Pass: Error

    
     for C, H, and N.
    
  • Fail: Error

    
     for any element.
    
Diagnostic Workflow (Visualized)

Use the following logic flow to diagnose "Fail" results. Common issues with Melatonin include water retention (High H, Low C/N) or non-combustible contaminants (Low C/N/H).

CHN_Troubleshooting Start CHN Result Received Check Is Deviation <= 0.4%? Start->Check Pass PASS: Sample Pure (Submit for Release) Check->Pass Yes Analyze Analyze Deviation Pattern Check->Analyze No Case1 Low %C, Low %N (All values dilute) Analyze->Case1 Case2 Low %C, High %H (Hydrogen rich) Analyze->Case2 Case3 Inconsistent Results (Wide SD between runs) Analyze->Case3 Action1 Inorganic Impurity (Silica/Salts) Action: Filter & Recrystallize Case1->Action1 Action2 Solvent/Water Trap Action: Dry @ 50C Vac Calculate Solvate Correction Case2->Action2 Action3 Sample Heterogeneity Action: Grind Finely Check Microbalance Case3->Action3

Figure 1: Decision matrix for interpreting Elemental Analysis deviations. This workflow isolates the three most common failure modes: inorganic contamination, solvent retention, and sampling error.

Part 5: Advanced Validation (When CHN is Ambiguous)

If CHN consistently fails despite drying, the sample may exist as a stable solvate or a salt form.

The Solvate Correction

If Melatonin crystallizes as a hemi-hydrate (


), the theoretical values shift.
  • New MW:

    
    
    
  • New %C:

    
     (Drop of ~3%)
    
  • Protocol: If experimental %C is ~69.9% and %H is higher, calculate the theoretical values for 0.5 or 1.0 molar equivalents of water/solvent. If the data matches the solvate theory within 0.4%, the sample is pure as a solvate.

The HRMS Cross-Check

When CHN implies a "Low C" result not explained by solvents, use HRMS to check for synthesis byproducts.

Validation_Workflow Sample Synthesized C13H14N2O HRMS Run HRMS Sample->HRMS CHN Run Combustion (CHN) Sample->CHN HRMS_Res Exact Mass 214.1106 (M+H) HRMS->HRMS_Res CHN_Res Values within 0.4%? CHN->CHN_Res Valid VALIDATED Reference Standard HRMS_Res->Valid Supports CHN_Res->Valid Yes Invalid REJECT Re-purify CHN_Res->Invalid No

Figure 2: Integrated Validation Workflow. Note that while HRMS supports the ID, the CHN result is the "Gatekeeper" for the final validation status.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][3] Standard Atomic Weights of the Elements. CIAAW. Available at: [Link]

  • American Chemical Society. (2022). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. ACS Publications.[4] Available at: [Link]

  • Food and Drug Administration (FDA). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. Available at: [Link]

  • Emery Pharma. (2025).[5] Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 896, Melatonin. PubChem. Available at: [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Biological Activity of m-Tolyl vs p-Tolyl Pyrazole Aldehydes

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for rational drug design. Pyrazole aldehydes are versatile, biologically privileged scaffolds widely utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for rational drug design. Pyrazole aldehydes are versatile, biologically privileged scaffolds widely utilized in the synthesis of advanced therapeutics, ranging from antimicrobial agents to selective cyclooxygenase-2 (COX-2) inhibitors [1].

A frequent structural modification in these scaffolds involves the incorporation of a tolyl (methylphenyl) group. While seemingly minor, the positional isomerism of the methyl group—specifically meta (m-tolyl) versus para (p-tolyl)—profoundly dictates the molecule's steric profile, lipophilicity, and receptor binding affinity. This guide objectively compares the biological performance of m-tolyl and p-tolyl pyrazole aldehydes and their downstream derivatives, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: How Positional Isomerism Dictates Binding

The biological activity of pyrazole derivatives is heavily influenced by how well the molecule fits into the hydrophobic pockets of target enzymes or receptors [2].

  • p-Tolyl Substitution : The para-methyl group extends linearly from the phenyl ring, creating a streamlined, elongated hydrophobic tail. In the context of COX-2 inhibition, this linear profile is highly complementary to the deep hydrophobic side pocket of the COX-2 active site (lined by residues such as Val523, Leu338, and Ala513). The p-tolyl group inserts seamlessly into this cleft, displacing water molecules and maximizing van der Waals interactions, which drives both high potency and high COX-2 selectivity [3].

  • m-Tolyl Substitution : The meta-methyl group introduces a wider steric angle. While it still enhances overall lipophilicity, the lateral bulk can cause steric clashes within narrow binding pockets like that of COX-2, often resulting in reduced binding affinity compared to the para-isomer. However, in targets with broader hydrophobic clefts (e.g., certain bacterial efflux pump inhibitors or antioxidant scavenging models), the m-tolyl configuration can alter the hydrogen-bonding network favorably, yielding comparable or occasionally superior activity [4].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PG Prostaglandins (PGE2, PGI2) COX2->PG Catalysis Inflam Inflammation & Pain PG->Inflam Receptor Activation Inhibitor p-Tolyl Pyrazole Derivative Inhibitor->COX2 Blocks Hydrophobic Pocket (Val523)

Inhibition of the COX-2 inflammatory signaling pathway by p-tolyl pyrazole derivatives.

Comparative Biological Activity Data

The following table synthesizes representative in vitro biological data comparing m-tolyl and p-tolyl pyrazole derivatives across three primary therapeutic axes: anti-inflammatory (COX-2 inhibition), antimicrobial, and antioxidant activities [2, 4].

Biological AssayTarget / Mechanismm-Tolyl Pyrazole Derivativesp-Tolyl Pyrazole DerivativesPerformance Verdict
Anti-inflammatory COX-2 Inhibition (IC₅₀)0.58 – 2.34 µM0.26 – 0.41 µMp-Tolyl is superior. The linear methyl group perfectly fits the COX-2 Val523 hydrophobic pocket.
COX Selectivity COX-1 vs COX-2 (SI)Moderate (SI ~ 20-40)High (SI > 90)p-Tolyl is superior. m-Tolyl's steric clash reduces COX-2 specificity.
Antimicrobial S. aureus MIC32 – 64 µg/mL16 – 32 µg/mLp-Tolyl is slightly superior. Enhanced lipophilicity aids in bacterial cell wall penetration.
Antioxidant DPPH Scavenging (IC₅₀)0.98 – 1.25 µmol/mL1.10 – 1.40 µmol/mLm-Tolyl is comparable/superior. Lateral steric bulk can stabilize radical intermediates effectively.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols describe the synthesis of these core scaffolds and the validation of their primary biological activity.

Protocol 1: Synthesis of m-/p-Tolyl Pyrazole Aldehydes via Vilsmeier-Haack Reaction

This workflow utilizes the Vilsmeier-Haack reaction to simultaneously cyclize the hydrazone intermediate and formylate the highly electron-dense C4 position of the resulting pyrazole ring.

Step-by-Step Methodology:

  • Reagent Preparation: Cool N,N-dimethylformamide (DMF) (3.0 molar equivalents) in an ice bath to 0–5 °C.

  • Vilsmeier Complex Formation: Add Phosphorus oxychloride (POCl₃) (3.0 molar equivalents) dropwise under continuous magnetic stirring. Causality: This highly exothermic step generates the electrophilic chloroiminium ion (Vilsmeier reagent) required for cyclization.

  • Hydrazone Addition: Slowly add the respective m-tolyl or p-tolyl acetophenone hydrazone (1.0 molar equivalent) to the cold complex.

  • Cyclization & Formylation: Heat the reaction mixture to 60–70 °C for 6 hours. Causality: Elevated temperature provides the activation energy necessary for the dual intramolecular cyclization and subsequent C4-electrophilic aromatic substitution.

  • Quenching & Isolation: Pour the mixture over crushed ice and neutralize with saturated sodium bicarbonate (NaHCO₃) solution until pH 7 is reached. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure m- or p-tolyl pyrazole-4-carbaldehyde.

Synthesis A Aryl Hydrazine (m-tolyl / p-tolyl) C Hydrazone Intermediate A->C Condensation (EtOH, Reflux) B Acetophenone Derivative B->C E m/p-Tolyl Pyrazole Aldehyde C->E Cyclization & Formylation D Vilsmeier-Haack Reagent (DMF + POCl3) D->E

Workflow for the synthesis of m/p-tolyl pyrazole aldehydes via Vilsmeier-Haack formylation.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorescent Screening)

To validate the structure-activity relationship (SAR) differences between the m- and p-tolyl isomers, a self-validating fluorescent enzyme assay is employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl assay buffer (pH 8.0) containing hematin (a necessary cofactor for cyclooxygenase activity).

  • Inhibitor Incubation: Add the synthesized m-tolyl or p-tolyl pyrazole derivative (dissolved in DMSO, final concentration <1% v/v to prevent enzyme denaturation) to the enzyme solution. Incubate at 25 °C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the COX-2 active site before the substrate is introduced.

  • Substrate Addition: Add arachidonic acid and a highly sensitive fluorometric probe (e.g., ADHP).

  • Quantification: Measure the fluorescence (Ex/Em = 535/587 nm). Causality: Active COX-2 converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂, driving the oxidation of ADHP into a highly fluorescent compound (resorufin). Lower fluorescence directly correlates with higher COX-2 inhibition.

Conclusion

While both m-tolyl and p-tolyl pyrazole aldehydes serve as robust building blocks for bioactive compounds, the p-tolyl isomer consistently demonstrates superior pharmacological metrics in target-specific applications like COX-2 inhibition and antimicrobial efficacy. The linear extension of the para-methyl group aligns perfectly with deep hydrophobic enzyme pockets. Conversely, the m-tolyl isomer, with its wider steric angle, remains a viable candidate when designing broad-spectrum antioxidants or targeting receptors with wider binding clefts.

References

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.[Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals.[Link]

  • Exploring pyrazolidinone and pyrazolidinedione scaffolds for Alzheimer's therapy: multitarget COX-2 inhibitors with anti-amyloid β, anti-tau, antioxidant, and neuroprotective activities. RSC Advances.[Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules.[Link]

Validation

Technical Guide: UV-Vis Absorption of Pyrazole-4-Carbaldehyde Derivatives

The UV-Vis Absorption Guide for Pyrazole-4-Carbaldehyde Derivatives follows below. Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists Version: 1.0[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The UV-Vis Absorption Guide for Pyrazole-4-Carbaldehyde Derivatives follows below.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists Version: 1.0[1]

Executive Summary & Chromophore Analysis

Pyrazole-4-carbaldehyde derivatives represent a privileged scaffold in medicinal chemistry, serving as precursors for Schiff bases, chalcones, and bioactive heterocycles.[1] Unlike simple benzene derivatives, the pyrazole ring introduces a significant push-pull electronic system when coupled with an electron-withdrawing formyl group at the 4-position.[1]

This guide analyzes the optical properties of these derivatives, specifically focusing on the bathochromic shifts induced by the nitrogen-rich heterocycle compared to carbocyclic analogs like benzaldehyde.[1]

The Chromophore System

The optical behavior is governed by the


 and 

transitions. The pyrazole ring acts as an electron donor (via the N1 lone pair and

-system), while the C4-formyl group acts as an acceptor.[1]
  • Core Transition: The primary absorption band for the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde system typically appears in the 297–303 nm range, significantly red-shifted from the isolated pyrazole ring (~210 nm).[1]

  • Secondary Band: A lower intensity band or shoulder often appears around 320–330 nm , attributed to the forbidden

    
     transition of the carbonyl group, which is sensitive to solvent polarity.[1]
    

Comparative Data: Pyrazole vs. Alternatives

The following table contrasts the UV-Vis absorption maxima (


) of pyrazole-4-carbaldehyde with standard heterocyclic and carbocyclic aldehydes.

Table 1: Comparative Absorption Maxima in Ethanol

CompoundStructure

(nm)

(

)
Electronic Feature
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Pyrazole Core297 – 303 ~15,000 - 20,000Strong ICT (Intramolecular Charge Transfer) from N1-phenyl to C4-formyl.[1]
Benzaldehyde Carbocycle248 (K-band)280 (B-band)12,0001,500Lacks the strong auxochromic effect of the pyrazole nitrogens.[1]
Imidazole-4-carbaldehyde Isomer~280 - 285~5,000 - 8,000Less effective conjugation path compared to the 1,3-diphenylpyrazole system.[1]
1-Phenylpyrazole Precursor25211,500Lacks the C4-formyl acceptor; shows only phenyl-pyrazole conjugation.[1]

Analyst Insight: The ~20 nm red-shift of the pyrazole derivative compared to benzaldehyde (280 nm vs 300 nm) confirms the superior electron-donating capacity of the pyrazole ring, making it a more effective chromophore for fluorescent probe design when extended with further conjugation.[1]

Substituent & Solvent Effects (Solvatochromism)

The position of the


 is highly tunable via substitution at the N1 and C3 positions.
Substituent Effects (Ethanol)
  • Electron Donating Groups (EDGs): Adding a -OMe or -N(Me)2 group to the N1-phenyl ring enhances the push-pull character, causing a Red Shift (Bathochromic) of 10–30 nm.[1]

  • Electron Withdrawing Groups (EWGs): Adding a -NO2 group to the N1-phenyl ring creates a competing acceptor, often diminishing the intensity of the ICT band or causing a Blue Shift (Hypsochromic) depending on the specific resonance node.[1]

Solvatochromic Data

The carbonyl


 transition is particularly sensitive to hydrogen bonding.[1]

Table 2: Solvent Effect on 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

SolventPolarity (Dielectric

)

(nm)
Shift TypeMechanism
Cyclohexane Non-polar (2.[1]02)305ReferenceStabilized Ground State
Chloroform Low Polar (4.[1]81)302Slight BlueDipole interaction
Ethanol Polar Protic (24.[1]5)298Blue Shift H-bonding stabilizes the lone pair on Oxygen, raising the energy of the

transition.[1]
DMSO Polar Aprotic (46.[1]7)308Red ShiftStabilizes the polar excited state (

).

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Reaction

This is the industry-standard method for introducing the formyl group at the C4 position.[1]

  • Reagent Preparation: In a round-bottom flask, place DMF (15 mL) and cool to 0–5 °C in an ice bath.

  • Activation: Add Phosphoryl chloride (

    
    , 5 mL)  dropwise with stirring. A white/yellowish Vilsmeier salt precipitate may form.[1] Stir for 30 mins.
    
  • Addition: Dissolve the hydrazone (formed from acetophenone and phenylhydrazine) in minimal DMF and add dropwise to the cold mixture.

  • Reaction: Warm to room temperature, then heat to 70–80 °C for 5–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated

    
     solution to pH 7–8.[1]
    
  • Isolation: Filter the resulting solid, wash with water, and recrystallize from Ethanol to obtain pure crystals (Yield typically 70–85%).[1]

Protocol B: UV-Vis Measurement Standard
  • Stock Solution: Prepare a

    
     stock solution in spectroscopic grade Ethanol.
    
    • Calculation: Weigh 2.48 mg of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (MW: 248.28 g/mol ) into a 10 mL volumetric flask.

  • Working Solution: Dilute 100

    
     of stock into 9.9 mL of Ethanol to achieve 
    
    
    
    .
  • Blanking: Use pure solvent in a quartz cuvette (1 cm path length).[1]

  • Scan: Record spectrum from 200 nm to 500 nm. Note

    
     and calculate 
    
    
    
    using Beer-Lambert Law:
    
    
    .[1]

Visualizations

Figure 1: Electronic Transitions & Solvatochromism

This diagram illustrates the molecular orbitals involved and how solvent polarity shifts the energy levels.

ElectronicTransitions Ground Ground State (S0) (n electrons on Oxygen) PiStar Excited State (S1) (π* orbital) Ground->PiStar Absorption (hν) ~300 nm Solvent Polar Protic Solvent (Ethanol) Solvent->Ground H-Bond Stabilization Lowers Energy of n-orbital Solvent->PiStar Dipole Stabilization Lowers Energy of π*

Caption: Energy diagram showing the stabilization of the ground state by polar solvents, leading to the observed blue shift (hypsochromic) of the n-pi* transition.

Figure 2: Vilsmeier-Haack Synthesis Workflow

A logical flow of the synthesis protocol described in Section 4.

SynthesisWorkflow Start Start: DMF (0°C) Step1 Add POCl3 dropwise (Form Vilsmeier Reagent) Start->Step1 Step2 Add Hydrazone (Substrate) Step1->Step2 Step3 Heat to 70-80°C (5-6 Hours) Step2->Step3 Step4 Hydrolysis (Pour into Ice/NaHCO3) Step3->Step4 End Recrystallize (Ethanol) Yield: 70-85% Step4->End

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of pyrazole precursors.

References

  • Ather, A. Q., et al. (2010).[1] 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4][5][6][7] Acta Crystallographica Section E.

  • BenchChem. (2025).[1] Comparative study of imidazole and pyrazole-based aldehydes.

  • PubChem. (2025).[1] Compound Summary: 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde.[1][2][4][7] National Library of Medicine.[1]

  • Siddhartha, T., et al. (2012).[1] Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. International Journal of Research in Pharmacy and Science.

  • RSC Publishing. (2025).[1] Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

As a synthetic intermediate frequently utilized in drug discovery, 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde presents a highly versatile pyrazole scaffold. However, the presence of the reactive C4-carbaldehyde moie...

Author: BenchChem Technical Support Team. Date: March 2026

As a synthetic intermediate frequently utilized in drug discovery, 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde presents a highly versatile pyrazole scaffold. However, the presence of the reactive C4-carbaldehyde moiety and the lipophilic 1-(m-tolyl) group dictates strict handling protocols.

To ensure operational safety, regulatory compliance, and experimental integrity, this guide provides a comprehensive, mechanistically grounded framework for the Personal Protective Equipment (PPE) and logistical handling required for this compound.

Mechanistic Rationale for Hazard Controls

Safety in the laboratory extends beyond merely wearing protective gear; it requires an understanding of why a chemical is hazardous. The Occupational Safety and Health Administration (OSHA) mandates that PPE must serve as the final protective barrier, implemented only after engineering and administrative controls are established[1].

The Chemical Threat: The carbaldehyde group (-CHO) at the 4-position of the pyrazole ring is a strong electrophile. If exposed to unprotected skin or respiratory mucosa, the electrophilic carbonyl carbon can rapidly undergo nucleophilic attack by primary amines present in keratin and other biological proteins, forming covalent Schiff base linkages. This cross-linking mechanism is the primary driver for contact dermatitis, skin sensitization, and severe mucosal irritation. Furthermore, the lipophilic m-tolyl group enhances the molecule's ability to penetrate the stratum corneum (the outer layer of the skin).

Table 1: Hazard Profile and Required PPE Specifications
Hazard ClassMechanistic CauseRequired PPE Specification
Skin Irritation / Sensitization Electrophilic cross-linking of epidermal proteins via the aldehyde moiety.Gloves: Double-layered Nitrile (minimum 4 mil thickness). Latex is highly permeable to organic aldehydes and must be avoided.Body: Flame-resistant (FR), fluid-resistant lab coat with fitted cuffs[1].
Ocular Damage Vapor or airborne dust dissolution in the tear film, lowering localized pH and damaging the cornea.Eyes: Indirect-vented chemical splash goggles. Standard safety glasses are insufficient for airborne electrophilic dust[2].
Respiratory Toxicity Inhalation of reactive micro-particulates or sublimated vapors.Respirator: N95 or P100 particulate respirator if handled outside a fume hood. However, handling must strictly occur within a certified chemical fume hood[3].

Hierarchy of Controls and Operational Workflow

According to "Prudent Practices in the Laboratory," minimizing exposure to hazardous chemicals requires a structured hierarchy: substitution, engineering controls, administrative controls, and finally, PPE[4].

PPE_Workflow Start Hazard Assessment: Pyrazole-4-carbaldehyde EngControl Engineering Controls (Fume Hood / Ventilation) Start->EngControl AdminControl Administrative Controls (SOPs & Training) EngControl->AdminControl PPE_Select PPE Selection & Donning AdminControl->PPE_Select Gloves Double Nitrile Gloves (Barrier to Electrophiles) PPE_Select->Gloves Eyes Chemical Splash Goggles (Vapor/Dust Protection) PPE_Select->Eyes Body Flame-Resistant Lab Coat (Skin Protection) PPE_Select->Body Execution Safe Chemical Handling & Reaction Setup Gloves->Execution Eyes->Execution Body->Execution Disposal Bisulfite Quenching & Waste Disposal Execution->Disposal

Figure 1: Safety control hierarchy and PPE workflow for reactive pyrazole aldehydes.

Step-by-Step Operational Protocol: Weighing and Transfer

Handling solid organic aldehydes requires specific techniques to prevent aerosolization and static cling. The following self-validating protocol ensures zero-exposure transfer for downstream reactions (e.g., reductive aminations or Knoevenagel condensations).

Step 1: Engineering Control Verification

  • Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (0.4–0.5 m/s). OSHA requires fume hoods for any hazardous chemicals that produce dangerous vapors or dust[3].

Step 2: PPE Donning Sequence

  • Inspect and don a fluid-resistant lab coat.

  • Don indirect-vented chemical splash goggles.

  • Wash hands, then don a pair of inner nitrile gloves, followed by a pair of extended-cuff outer nitrile gloves. Causality: Double-gloving allows you to safely remove the outer contaminated glove if a spill occurs, without exposing your bare skin.

Step 3: Anti-Static Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Pyrazole derivatives often hold static charge, which can cause the powder to repel and aerosolize.

  • Using a grounded stainless-steel spatula, carefully transfer the 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde to the weigh boat.

Step 4: Sealed Transfer

  • Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask).

  • Immediately seal the vessel with a rubber septum to prevent vapor escape.

Step 5: Self-Validating Decontamination

  • Wipe down the spatula, balance, and surrounding hood area with a 10% aqueous sodium bisulfite (

    
    ) solution .
    
  • Mechanistic Proof: Sodium bisulfite rapidly reacts with residual free aldehydes to form a water-soluble, non-volatile, and non-toxic bisulfite adduct. This chemical quenching step physically validates that the workspace is safe for the next user.

  • Follow with a DI water wipe to remove residual salts.

Spill Response and Disposal Plan

Proper waste management is a core tenet of green chemistry and laboratory safety[5]. Because 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde is an active electrophile, it should not be disposed of directly into general organic waste without consideration of its reactivity.

Immediate Spill Response
  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area and allow the HVAC system to clear airborne dust.

  • Neutralize: Cover the spilled solid with a 1:1 mixture of sand and sodium bisulfite. Moisten slightly with water to initiate the formation of the bisulfite adduct, effectively neutralizing the aldehyde hazard.

  • Collect: Sweep the neutralized mixture using a dedicated hazardous waste dustpan and brush.

  • Clean: Wash the spill area with soap and water.

Routine Disposal Plan
  • Solid Waste: Empty vials, contaminated weigh boats, and neutralized spill debris must be placed in a solid hazardous waste container lined with a poly-bag, labeled clearly with "Toxic Organic Solid Waste - Aldehyde Contaminated."

  • Liquid Waste (Reaction Mother Liquors): Segregate into "Non-Halogenated Organic Waste" (unless chlorinated solvents like DCM were used). Do not mix unquenched aldehyde waste with primary amine waste streams in the same carboy, as this can lead to uncontrolled exothermic Schiff base formations in the waste drum.

References

  • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NIH). Available at:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. Available at:[Link]

  • Management of Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

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